Fotagliptin
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H19FN6O |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[[3-[(3R)-3-aminopiperidin-1-yl]-6-methyl-5-oxo-1,2,4-triazin-4-yl]methyl]-4-fluorobenzonitrile |
InChI |
InChI=1S/C17H19FN6O/c1-11-16(25)24(9-13-7-14(18)5-4-12(13)8-19)17(22-21-11)23-6-2-3-15(20)10-23/h4-5,7,15H,2-3,6,9-10,20H2,1H3/t15-/m1/s1 |
InChI Key |
IXSWMXRAIPXMRH-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=NN=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N |
Canonical SMILES |
CC1=NN=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Fotagliptin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fotagliptin (also known as SAL067) is a potent and selective, once-daily oral dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM).[1][2][3] Its mechanism of action is centered on the inhibition of the DPP-4 enzyme, which plays a critical role in glucose homeostasis by inactivating the endogenous incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] By preventing incretin degradation, this compound enhances and prolongs their physiological effects, leading to glucose-dependent stimulation of insulin secretion and suppression of glucagon release.[1] Preclinical studies have established its high potency, and robust clinical trials have demonstrated its efficacy in glycemic control and a favorable safety profile, positioning it as a significant therapeutic option for T2DM.[1][4]
Core Mechanism of Action: DPP-4 Inhibition
The primary molecular target of this compound is the enzyme dipeptidyl peptidase-4. DPP-4 is a serine exopeptidase that is widely expressed on the surface of various cells and also circulates in a soluble form. Its key physiological role in glucose metabolism is the rapid inactivation of the incretin hormones GLP-1 and GIP, which are released from the gastrointestinal tract in response to food intake. DPP-4 cleaves these peptide hormones, rendering them inactive.
This compound acts as a potent inhibitor of DPP-4.[4][5] By binding to the active site of the enzyme, it prevents the degradation of GLP-1 and GIP. This inhibition leads to an increase in the circulating concentrations of their active forms.[1] The prolonged action of these incretins results in several downstream antihyperglycemic effects:
-
Enhanced Glucose-Dependent Insulin Secretion: Active GLP-1 and GIP potentiate insulin secretion from pancreatic β-cells, but only in the presence of elevated blood glucose levels. This glucose-dependency significantly reduces the risk of hypoglycemia.[1]
-
Suppression of Glucagon Release: Active GLP-1 acts on pancreatic α-cells to suppress the secretion of glucagon, particularly in the postprandial state.[1] This reduces excessive hepatic glucose production.
-
Improved β-cell Function: Studies have shown that treatment with this compound is associated with significant improvements in β-cell function.[6]
The culmination of these effects is improved glycemic control, reflected by reductions in both fasting and postprandial blood glucose levels, and consequently, a decrease in glycated hemoglobin (HbA1c).[7]
Signaling Pathway
The mechanism of action of this compound involves the potentiation of the incretin signaling pathway. The following diagram illustrates the key steps from DPP-4 inhibition to the ultimate physiological responses in pancreatic islet cells.
Quantitative Data
The pharmacological profile of this compound has been characterized through extensive preclinical and clinical studies. The following tables summarize the key quantitative data.
Table 1: Enzyme Inhibition and Selectivity
| Parameter | Target | Value | Reference |
| IC₅₀ | DPP-4 | 2.27 nM | [1][4][5] |
| Selectivity | DPP-8 / DPP-9 | High selectivity; no obvious influence observed. | [1][6] |
| Note: Specific IC₅₀ values for DPP-8 and DPP-9 are not publicly available in the reviewed literature, though high selectivity is noted qualitatively. The inhibition of DPP-8/9 has been associated with adverse effects in non-clinical studies, highlighting the importance of selectivity for a favorable safety profile.[8] |
Table 2: Pharmacokinetic Parameters of this compound (24 mg, once-daily for 14 days)
| Parameter | Value (Mean ± SD) | Reference |
| Tₘₐₓ (Median) | ~1.5 hours | [1] |
| Accumulation Ratio (AUC) | 1.19 ± 0.10 | [1] |
| Metabolites | M1 (inactive), M2-1 (slight inhibition) | [1] |
| Metabolism Pathway | Not primarily metabolized by Cytochrome P450 enzymes. | [1] |
Table 3: Pharmacodynamic Properties of this compound (24 mg, once-daily)
| Parameter | Day 1 | Day 14 | Reference |
| Duration of >80% DPP-4 Inhibition | 23.5 hours | 24.0 hours | [1] |
| Effect on Active GLP-1 | Increased vs. Baseline | Increased vs. Baseline | [1] |
Table 4: Phase 3 Clinical Efficacy of this compound (12 mg, once-daily) vs. Placebo and Alogliptin at 24 Weeks
| Efficacy Endpoint | This compound (n=230) | Alogliptin (n=113) | Placebo (n=115) | Reference |
| Mean Change in HbA1c from Baseline | -0.70% | -0.72% | -0.26% | [7][9] |
| Difference vs. Placebo (HbA1c) | -0.44% | -0.46% | N/A | [7][9] |
| Patients Achieving HbA1c < 7.0% | 37.0% | 35.5% | 15.5% | [1][7][9] |
| Incidence of Hypoglycemia (52 Weeks) | 1.0% | 1.0% | N/A | [1][7][9] |
Experimental Protocols
In Vitro DPP-4 Inhibition Assay (Representative Protocol)
The determination of this compound's IC₅₀ value is performed using a fluorometric enzyme inhibition assay. While the specific protocol from the manufacturer is proprietary, it is based on established methodologies.
-
Principle: The assay measures the activity of the DPP-4 enzyme by monitoring the cleavage of a synthetic substrate, H-Gly-Pro-AMC (7-amino-4-methylcoumarin). Upon cleavage by DPP-4, the highly fluorescent AMC is released, and its fluorescence can be quantified. The presence of an inhibitor like this compound reduces the rate of AMC release.[10]
-
Methodology:
-
Reagents: Recombinant human DPP-4 enzyme, DPP-4 assay buffer, DPP-4 substrate (H-Gly-Pro-AMC), and this compound at various concentrations.[10]
-
Procedure:
-
A series of dilutions of this compound are prepared.
-
In a 96-well microplate, the DPP-4 enzyme is pre-incubated with each concentration of this compound (or vehicle control) for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the H-Gly-Pro-AMC substrate to all wells.
-
The plate is incubated, and fluorescence is measured kinetically or at a fixed time point using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis: The rate of reaction (fluorescence increase over time) is calculated for each inhibitor concentration. The percent inhibition relative to the vehicle control is plotted against the logarithm of the this compound concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.
-
Phase 3 Clinical Trial Protocol (Xu et al., 2023)
This multicenter, randomized, double-blind, placebo-controlled trial was designed to assess the efficacy and safety of this compound in treatment-naive patients with T2DM.[1][9]
-
Objective: To determine the superiority of this compound over placebo in the change of HbA1c from baseline to Week 24.[9]
-
Study Design:
-
Phase: Phase 3
-
Population: Treatment-naive adults with T2DM and inadequate glycemic control (HbA1c 7.5% to 10.5%) with diet and exercise.[5]
-
Intervention: Patients were randomized in a 2:1:1 ratio to receive:
-
This compound 12 mg once daily
-
Alogliptin 25 mg once daily (active comparator)
-
Placebo once daily
-
-
Duration: 24-week double-blind treatment period followed by a 28-week open-label extension period (total 52 weeks).[1][9]
-
-
Endpoints:
-
Primary Efficacy Endpoint: Change in HbA1c from baseline to Week 24.[9]
-
Secondary Endpoints: Proportion of patients achieving HbA1c < 7.0%, change in fasting plasma glucose, and assessment of β-cell function.[6]
-
Safety Assessments: Monitoring of adverse events, including the incidence of hypoglycemia.[9]
-
Conclusion
This compound is a highly potent and selective DPP-4 inhibitor. Its mechanism of action, centered on enhancing the endogenous incretin system, provides effective glucose-dependent glycemic control. Robust clinical data demonstrate that once-daily oral administration of this compound leads to significant and sustained DPP-4 inhibition, resulting in clinically meaningful reductions in HbA1c with a low risk of hypoglycemia.[1][9] Its well-characterized pharmacokinetic and pharmacodynamic profile, combined with proven efficacy and safety in Phase 3 trials, establishes this compound as a valuable agent in the therapeutic armamentarium for type 2 diabetes mellitus.
References
- 1. This compound monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Chongqing Fochon Pharmaceutical/Shenzhen Salubris Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, potential new approach for treatment-naive patients with type 2 diabetes [medicaldialogues.in]
- 8. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 [hero.epa.gov]
- 9. This compound monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifetechindia.com [lifetechindia.com]
The Pharmacokinetics and Pharmacodynamics of Fotagliptin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fotagliptin is a novel, selective, and orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the management of type 2 diabetes mellitus (T2DM).[1][2] By preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), this compound enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[3][4] This technical guide provides a comprehensive analysis of the pharmacodynamic (PD) and pharmacokinetic (PK) profile of this compound, synthesizing data from preclinical and clinical studies. It includes detailed experimental methodologies, tabulated quantitative data for key PK and PD parameters, and graphical representations of its mechanism of action and clinical trial workflows.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the potent and sustained inhibition of the DPP-4 enzyme, leading to a cascade of effects that improve glucose homeostasis.
Mechanism of Action
This compound competitively and selectively inhibits the DPP-4 enzyme, which is responsible for the rapid inactivation of the incretin hormones GLP-1 and GIP.[3][5] By prolonging the activity of these hormones, this compound enhances the body's natural glucose-dependent mechanisms for regulating blood sugar.[3] Elevated levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin and suppress the pancreatic α-cells from releasing glucagon when blood glucose levels are high.[3][4] This dual action results in lower fasting and postprandial glucose levels with a low intrinsic risk of hypoglycemia, as the effects are glucose-dependent.[2][3]
Potency and Efficacy
This compound demonstrates high potency against the DPP-4 enzyme and sustained clinical efficacy in patients with T2DM.
-
In Vitro Potency: Preclinical studies have established a half-maximal inhibitory concentration (IC50) of 2.27 nM for this compound against the DPP-4 enzyme.[1]
-
DPP-4 Inhibition: In a clinical study involving patients with T2DM receiving 24 mg of this compound once daily, robust and sustained DPP-4 inhibition was observed. The duration of >80% inhibition was 23.5 hours after the first dose and 24.0 hours after 14 days of administration.[6]
-
Glycemic Control: Phase 3 clinical trials have confirmed the efficacy of this compound in treatment-naive patients. After 24 weeks, this compound monotherapy (12 mg once daily) produced a mean decrease in HbA1c of -0.70% from baseline, which was statistically superior to placebo (-0.26%) and non-inferior to the active comparator, alogliptin (-0.72%).[1][2]
Table 1: Summary of Key Pharmacodynamic Parameters for this compound
| Parameter | Value | Study Population | Reference |
| IC50 (DPP-4 Inhibition) | 2.27 nM | Preclinical | [1] |
| Duration of >80% DPP-4 Inhibition (Day 1) | 23.5 hours | T2DM Patients (24 mg dose) | [6] |
| Duration of >80% DPP-4 Inhibition (Day 14) | 24.0 hours | T2DM Patients (24 mg dose) | [6] |
| Mean Change in HbA1c (24 weeks) | -0.70% | Treatment-Naive T2DM Patients (12 mg dose) | [1][2] |
| Placebo-Adjusted HbA1c Change | -0.44% | Treatment-Naive T2DM Patients | [1] |
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including rapid absorption and a profile suitable for once-daily dosing.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound is rapidly absorbed following oral administration. The median time to reach maximum plasma concentration (Tmax) is approximately 1.5 hours in patients with T2DM.[6] In other studies, the Tmax has been consistently reported to be within the 1-2 hour range.[1][7]
-
Distribution: (Detailed data on plasma protein binding and volume of distribution are not currently available in published literature.)
-
Metabolism: this compound is not primarily metabolized by the cytochrome P450 (CYP) enzyme system.[1] Two major metabolites, M1 and M2-1, have been identified. Metabolite M1 shows no inhibitory activity against DPP-4, while M2-1 exhibits slight inhibition.[1] This suggests a low potential for CYP-mediated drug-drug interactions.
-
Excretion: (Detailed data on the routes of excretion, clearance rates, and terminal half-life are not currently available in published literature.)
Dose Linearity and Accumulation
After 14 days of once-daily administration of a 24 mg dose, plasma concentrations of this compound were stable.[6] The drug exhibits minimal accumulation, as indicated by the accumulation ratio (Rac) for the area under the curve (AUC).
Table 2: Pharmacokinetic Parameters of this compound (24 mg, Once Daily for 14 Days)
| Analyte | Tmax (median, hours) | Accumulation Ratio (Rac for AUC, mean ± SD) | Reference |
| This compound | ~1.5 | 1.19 ± 0.10 | [6] |
| Metabolite M1 | Not Reported | 1.59 ± 0.27 | [6] |
| Metabolite M2-1 | Not Reported | 1.39 ± 0.26 | [6] |
Drug-Drug Interactions
A dedicated clinical study evaluated the potential for a pharmacokinetic interaction between this compound and metformin, a commonly co-administered antidiabetic agent. The study concluded that there were no clinically significant drug-drug interactions, and therefore, this compound can be co-administered with metformin without requiring dose adjustments.[8][9]
Special Populations
-
Renal Impairment: Specific pharmacokinetic studies of this compound in patients with renal impairment have not been published.
-
Hepatic Impairment: Specific pharmacokinetic studies of this compound in patients with hepatic impairment have not been published.
Experimental Protocols and Methodologies
The pharmacokinetic and pharmacodynamic properties of this compound have been characterized through a series of well-controlled clinical trials.
Phase 1 Multiple-Dose PK/PD Study
-
Objective: To investigate the pharmacokinetics, pharmacodynamics, and safety of this compound in Chinese patients with T2DM.[6]
-
Design: A randomized, double-blind, placebo-controlled study. Fourteen patients were randomized to receive either once-daily oral this compound (24 mg, n=10) or a placebo (n=4) for 14 consecutive days.[6]
-
Methodology:
-
PK Sampling: Serial blood samples were collected at predefined time points throughout the study to determine the plasma concentrations of this compound and its major metabolites.
-
PD Assessments: Plasma DPP-4 activity and active GLP-1 concentrations were measured. Glycemic parameters, including HbA1c and fasting blood glucose, were also monitored.[6]
-
Bioanalysis: (Assumed) Plasma concentrations of this compound and its metabolites were likely determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Phase 3 Efficacy and Safety Study
-
Objective: To assess the efficacy and safety of this compound monotherapy in treatment-naive T2DM patients with inadequate glycemic control on diet and exercise alone.[1]
-
Design: A multicenter, randomized, double-blind, placebo-controlled, and active-comparator trial. Patients were randomized in a 2:1:1 ratio to receive this compound, alogliptin (active comparator), or placebo for a 24-week double-blind treatment period.[1][10]
-
Methodology:
-
Primary Endpoint: The primary efficacy measure was the change in HbA1c from baseline to week 24.[1]
-
Secondary Endpoints: Included changes in fasting plasma glucose and the proportion of patients achieving an HbA1c target of <7.0%.
-
Safety Assessments: Adverse events, including the incidence of hypoglycemia, were monitored and recorded throughout the study.[1][7]
-
Conclusion
This compound is a potent and selective DPP-4 inhibitor with a favorable pharmacokinetic and pharmacodynamic profile for the treatment of type 2 diabetes. It provides robust and sustained DPP-4 inhibition, leading to clinically meaningful improvements in glycemic control, as demonstrated by significant reductions in HbA1c.[1][6] Its pharmacokinetic properties, characterized by rapid absorption and minimal accumulation, support a convenient once-daily dosing regimen.[6] Furthermore, the lack of primary metabolism via CYP450 enzymes and no significant interaction with metformin suggest a low potential for drug-drug interactions.[1][8] While further research is needed to characterize its disposition in special populations with renal and hepatic impairment, this compound stands as a valuable therapeutic option for managing T2DM.
References
- 1. This compound monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, potential new approach for treatment-naive patients with type 2 diabetes [medicaldialogues.in]
- 3. What is this compound Benzoate used for? [synapse.patsnap.com]
- 4. Fultagliptin Benzoate Tablets Approved for Marketing by China NMPA [english.nmpa.gov.cn]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Safety, Pharmacokinetics, and Pharmacodynamics of a Dipeptidyl Peptidase-4 Inhibitor: A Randomized, Double-Blinded, Placebo-Controlled Daily Administration of this compound Benzoate for 14 Days for Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety and pharmacokinetic interaction between this compound, a dipeptidyl peptidase-4 inhibitor, and metformin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Preclinical Pharmacological Profile of Fotagliptin: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Fotagliptin (also known as SAL067) is a novel, potent, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM).[1][2] This document provides a comprehensive technical overview of the preclinical pharmacological studies of this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and safety data. The information is intended to serve as a core resource for professionals in the field of diabetes research and drug development.
Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme.[3][4] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][5] By inhibiting DPP-4, this compound increases the bioavailability of active GLP-1 and GIP.[3][6] This enhancement of incretin levels stimulates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells, ultimately leading to improved glycemic control with a low risk of hypoglycemia.[2][3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound Benzoate used for? [synapse.patsnap.com]
- 4. This compound - Chongqing Fochon Pharmaceutical/Shenzhen Salubris Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 5. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Safety, Pharmacokinetics, and Pharmacodynamics of a Dipeptidyl Peptidase-4 Inhibitor: A Randomized, Double-Blinded, Placebo-Controlled Daily Administration of this compound Benzoate for 14 Days for Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Inhibitory Activity of Fotagliptin on DPP-4
An In-Depth Technical Guide:
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro inhibitory activity of Fotagliptin, a novel dipeptidyl peptidase-4 (DPP-4) inhibitor, against its target enzyme. The document details the quantitative potency, selectivity, and the standard experimental methodologies used to characterize this inhibition.
Introduction to DPP-4 and the Incretin System
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis.[1] It is responsible for the rapid degradation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] These hormones are released from the gut in response to food intake and enhance glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[3][4][5] By inactivating GLP-1 and GIP, DPP-4 diminishes their therapeutic effects. DPP-4 inhibitors, also known as gliptins, block this enzymatic degradation, thereby prolonging the activity of incretins, improving glycemic control in patients with type 2 diabetes mellitus (T2DM).[2][5][6] this compound is a selective, once-daily DPP-4 inhibitor developed for the management of T2DM.[7]
Mechanism of Action: this compound's Inhibition of DPP-4
The therapeutic action of this compound is derived from its direct inhibition of the DPP-4 enzyme. By binding to the active site of DPP-4, this compound prevents the enzyme from cleaving and inactivating GLP-1 and GIP. This leads to elevated concentrations of the active forms of these incretin hormones, enhancing their natural glucose-lowering effects in a glucose-dependent manner. This mechanism improves β-cell responsiveness and suppresses glucagon secretion, ultimately contributing to lower blood glucose levels.[3][4]
References
- 1. Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 5. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect [mdpi.com]
- 6. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 7. This compound monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
Fotagliptin's Impact on GLP-1 and GIP Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fotagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, effectively enhances glycemic control in patients with type 2 diabetes mellitus by modulating the incretin system. This guide provides an in-depth analysis of this compound's core mechanism of action, focusing on its effects on the levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting the DPP-4 enzyme, this compound prevents the rapid degradation of these crucial incretin hormones, leading to their increased bioavailability and potentiation of their glucoregulatory effects. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.
Mechanism of Action: Enhancing the Incretin Effect
This compound is a selective inhibitor of the DPP-4 enzyme, which is responsible for the rapid inactivation of incretin hormones, primarily GLP-1 and GIP.[1][2] These hormones are released from the gastrointestinal tract in response to nutrient intake and play a vital role in glucose homeostasis.
-
GLP-1 stimulates glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon secretion from pancreatic α-cells, slows gastric emptying, and promotes satiety.
-
GIP also stimulates glucose-dependent insulin secretion.
By inhibiting DPP-4, this compound increases the circulating concentrations of the active forms of GLP-1 and GIP, thereby amplifying their physiological effects on glucose control.[3] Preclinical studies have shown that this compound inhibits DPP-4 with a 50% inhibitory concentration (IC50) of 2.27 nM.[1]
Quantitative Data on GLP-1 and GIP Levels
Table 1: Effect of this compound on Active GLP-1 Levels
| Treatment | Time Point | Mean Change from Baseline in Active GLP-1 (pmol/L) | Study Population | Reference |
| This compound (24 mg) | Day 1 (Post-dose) | Increased | Patients with Type 2 Diabetes | [3] |
| This compound (24 mg) | Day 14 (Post-dose) | Sustained Increase | Patients with Type 2 Diabetes | [3] |
Note: The table reflects a qualitative summary from the available data. The referenced study presented the data graphically, showing a rapid and sustained increase in GLP-1 concentrations following this compound administration.
Experimental Protocols
The following sections outline the typical methodologies employed in clinical trials to assess the effect of DPP-4 inhibitors like this compound on GLP-1 and GIP levels.
Study Design and Patient Population
Phase 1, 2, and 3 clinical trials for this compound have been conducted as randomized, double-blind, placebo-controlled studies.[1][3]
-
Inclusion Criteria: Typically include adults with a diagnosis of type 2 diabetes, often with inadequate glycemic control (e.g., HbA1c between 7.0% and 10.5%) despite diet and exercise, or on a stable dose of metformin.[1]
-
Exclusion Criteria: May include a history of type 1 diabetes, significant renal or hepatic impairment, and use of other glucose-lowering agents that could interfere with the study outcomes.
Dosing and Administration
This compound is administered orally, typically as a once-daily dose. Clinical trials have evaluated various doses, including 6 mg, 12 mg, and 24 mg.[2]
Incretin Hormone Level Measurement
A standard OGTT is a common procedure to stimulate the release of incretin hormones.
-
Preparation: Patients are required to fast overnight (at least 8-10 hours). They should have an unrestricted carbohydrate diet (≥150 g/day ) for the three days preceding the test.
-
Procedure: A baseline blood sample is collected. The patient then consumes a 75g glucose solution within 5 minutes. Blood samples are collected at specific intervals (e.g., 30, 60, 90, and 120 minutes) post-ingestion to measure glucose, insulin, GLP-1, and GIP levels.
Proper sample handling is critical for the accurate measurement of active GLP-1 and GIP due to their rapid degradation by DPP-4 in vitro.
-
Collection Tubes: Blood should be collected in chilled tubes containing a DPP-4 inhibitor (e.g., sitagliptin or a specific inhibitor cocktail) and a protease inhibitor like aprotinin. EDTA is the standard anticoagulant.
-
Processing: Samples should be immediately placed on ice and centrifuged at a low temperature (e.g., 4°C) within 30 minutes of collection.
-
Storage: Plasma should be separated and stored at -80°C until analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits are widely used to quantify total and active GLP-1 and GIP concentrations in plasma. These assays utilize specific antibodies to capture and detect the hormones.
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC/MS/MS): This method offers high specificity and sensitivity for the quantification of active and inactive forms of GLP-1 and GIP.
Visualizations: Signaling Pathways and Workflows
DPP-4 Inhibition and Incretin Signaling Pathway
Experimental Workflow for Incretin Measurement
Conclusion
This compound, through its potent and selective inhibition of DPP-4, leads to a significant and sustained increase in the active levels of the incretin hormone GLP-1. While direct quantitative data for GIP is pending, the established mechanism of action for this drug class strongly supports a parallel enhancement of active GIP concentrations. The resulting amplification of the incretin effect contributes to improved glycemic control in patients with type 2 diabetes. The methodologies outlined in this guide provide a framework for the accurate assessment of this compound's impact on GLP-1 and GIP, which is crucial for ongoing research and drug development in this therapeutic area.
References
- 1. This compound monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma levels of DPP4 activity and sDPP4 are dissociated from inflammation in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of dipeptidyl peptidase 4 inhibition on incretin effect, glucose tolerance, and gastrointestinal-mediated glucose disposal in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Docking Studies of Fotagliptin with DPP-4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular docking studies of Fotagliptin, a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor. While specific, publicly available molecular docking studies detailing the precise binding energy and a complete list of interacting amino acid residues for this compound are limited, this document synthesizes the available information on its inhibitory activity, the chemical structure, and the well-established binding modes of other "gliptin" class inhibitors with the DPP-4 enzyme. This guide outlines a detailed, plausible binding hypothesis for this compound within the DPP-4 active site, supported by data from analogous inhibitors.
Introduction to this compound and DPP-4
Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that plays a crucial role in glucose homeostasis.[1] It inactivates various peptide hormones, most notably the incretins glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By cleaving these incretins, DPP-4 attenuates their ability to stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[3] Inhibition of DPP-4 is therefore a key therapeutic strategy for the management of type 2 diabetes mellitus.[2]
This compound is a potent and selective DPP-4 inhibitor.[1][4] Its chemical structure, [(R)-2-((3-(3-aminopiperidin-1-yl)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl)-4-fluorobenzonitrile], contributes to its high inhibitory activity.[5][6] The primary therapeutic action of this compound is to prolong the activity of incretin hormones, leading to improved glycemic control.
Quantitative Data on DPP-4 Inhibition
For comparative purposes, the following table summarizes the binding affinities and IC50 values for other well-known DPP-4 inhibitors, which helps to contextualize the expected high binding affinity of this compound.
| Inhibitor | Binding Affinity (kcal/mol) | IC50 (nM) | Key Interacting Residues |
| This compound | Not Publicly Available | 2.27[1][4] | Predicted to interact with key residues in the S1, S2, and S2' subsites |
| Sitagliptin | -8.4[7] | 19[7] | Glu205, Glu206, Tyr662, Arg125[2][8] |
| Vildagliptin | -8.1[7] | 62[7] | Ser630, Tyr547, Tyr662, Tyr666, Asn710[2] |
| Saxagliptin | -8.3[7] | 50[7] | Glu205, Glu206, Tyr662, Arg125[2][8] |
| Linagliptin | -10.2[7] | 1[7] | Glu205, Glu206, Tyr662, Tyr547, Trp629[8][9] |
| Alogliptin | -9.4[7] | 24[7] | Glu205, Glu206, Tyr662, Phe357[3] |
Predicted Binding Mode of this compound with DPP-4
Based on the known crystal structures of DPP-4 in complex with other gliptins and the chemical structure of this compound, a plausible binding mode can be predicted. The active site of DPP-4 is often described in terms of subsites: S1, S2, S1', and S2'.[10][11]
-
S1 Subsite: This is a hydrophobic pocket that typically accommodates the proline or alanine mimic of the substrate. The cyanophenyl group of this compound is expected to occupy this pocket, forming hydrophobic interactions with residues such as Tyr631, Val656, Trp659, Tyr662, Tyr666, and Val711.[9]
-
S2 Subsite: This subsite is characterized by the presence of negatively charged residues. The aminopiperidine moiety of this compound is predicted to form key salt bridge and hydrogen bond interactions with Glu205 and Glu206.[2][11] The amino group is also likely to interact with Tyr662.[2]
-
S2' Subsite: The triazinone core of this compound is likely to be positioned towards the S2' subsite, potentially forming interactions with residues like Arg125.[8]
The overall binding is expected to be stabilized by a network of hydrogen bonds, salt bridges, and hydrophobic interactions, leading to the potent inhibition of the DPP-4 enzyme.
Experimental Protocols for Molecular Docking
A typical molecular docking study of this compound with DPP-4 would involve the following key steps:
Protein Preparation
-
Retrieval of DPP-4 Structure: The three-dimensional crystal structure of human DPP-4 would be obtained from the Protein Data Bank (PDB). A suitable structure would be one with a co-crystallized ligand, which helps in defining the active site (e.g., PDB IDs: 1X70, 2RGU, 3W2T).[4]
-
Protein Refinement: The retrieved protein structure would be prepared by removing water molecules and any existing ligands. Hydrogen atoms would be added, and any missing residues or atoms would be corrected using molecular modeling software. The protein would then be energy minimized to relieve any steric clashes.
Ligand Preparation
-
This compound Structure: The 2D structure of this compound would be sketched and converted to a 3D structure.[5][6]
-
Ligand Optimization: The 3D structure of this compound would be subjected to energy minimization to obtain a stable, low-energy conformation. Appropriate protonation states at physiological pH would be assigned.
Molecular Docking Simulation
-
Active Site Definition: The binding site of DPP-4 would be defined based on the location of the co-crystallized ligand in the template structure or by identifying the key catalytic residues (Ser630, Asp708, His740).[9] A grid box would be generated around this active site to encompass the binding pocket.
-
Docking Algorithm: A docking program such as AutoDock, GOLD, or Glide would be used to predict the binding conformation of this compound within the DPP-4 active site. These programs utilize algorithms to explore various possible orientations and conformations of the ligand and score them based on a scoring function that estimates the binding affinity.[3]
-
Pose Selection and Analysis: The resulting docking poses would be analyzed based on their predicted binding energies and the interactions formed with the key amino acid residues in the active site. The pose with the most favorable score and plausible interactions would be selected for further analysis.
Visualizations
DPP-4 Signaling Pathway
Caption: DPP-4 signaling pathway and the mechanism of action of this compound.
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Conclusion
This compound is a highly potent DPP-4 inhibitor with significant therapeutic potential for type 2 diabetes. While specific experimental molecular docking data for this compound is not yet widely published, this guide provides a robust, data-driven framework for understanding its interaction with the DPP-4 enzyme. Based on its chemical structure and the known binding modes of other gliptins, this compound is predicted to form strong interactions with key residues in the S1, S2, and S2' subsites of the DPP-4 active site. The detailed experimental protocol outlined here provides a clear methodology for researchers to conduct their own in silico investigations. Further computational and experimental studies are warranted to precisely elucidate the binding thermodynamics and kinetics of this compound with DPP-4, which will aid in the rational design of next-generation DPP-4 inhibitors.
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
Early-Phase Clinical Trial Results for Fotagliptin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fotagliptin is a novel, selective dipeptidyl peptidase-4 (DPP-4) inhibitor under investigation for the treatment of type 2 diabetes mellitus (T2DM). By inhibiting the DPP-4 enzyme, this compound prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately improving glycemic control.[1] This technical guide summarizes the key findings from early-phase clinical trials, focusing on the pharmacokinetics, pharmacodynamics, safety, and efficacy of this compound.
Mechanism of Action
This compound exerts its therapeutic effect by competitively and selectively inhibiting the DPP-4 enzyme. This inhibition increases the circulating levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells. The overall effect is a reduction in both fasting and postprandial blood glucose levels.[1]
Pharmacokinetics
Early-phase studies have characterized the pharmacokinetic profile of this compound, demonstrating rapid absorption and a profile suitable for once-daily dosing.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Study Population |
| Time to Maximum Concentration (Tmax) | ~1.5 - 2.0 hours[2] | Chinese patients with T2DM |
| Accumulation Ratio (AUC) - this compound | 1.19 ± 0.10 | Chinese patients with T2DM |
| Accumulation Ratio (AUC) - Metabolite M1 | 1.59 ± 0.27 | Chinese patients with T2DM |
| Accumulation Ratio (AUC) - Metabolite M2-1 | 1.39 ± 0.26 | Chinese patients with T2DM |
| Metabolism | Not primarily metabolized by cytochrome P450 enzymes.[2] Two major metabolites, M1 (inactive) and M2-1 (slight inhibition of DPP-4).[2] | Preclinical and Phase 1 data |
Pharmacodynamics
Pharmacodynamic assessments have focused on the extent and duration of DPP-4 inhibition and the subsequent effects on active GLP-1 levels.
Table 2: Pharmacodynamic Properties of this compound
| Parameter | Result | Study Details |
| DPP-4 Inhibition | >80% inhibition for 23.5 hours on day 1 and 24.0 hours on day 14. | 24 mg once-daily dose in Chinese patients with T2DM. |
| Active GLP-1 Levels | Concentrations were higher on days 1 and 14 than at baseline. | Following this compound administration. |
| IC50 for DPP-4 Inhibition | 2.27 nM[2] | Preclinical pharmacological studies. |
Clinical Efficacy
Phase II and III trials have demonstrated the efficacy of this compound in improving glycemic control in patients with T2DM.
Table 3: Efficacy of this compound in a Phase 2 Monotherapy Trial (12 weeks)
| Treatment Group | Change in HbA1c from Baseline |
| This compound 6 mg | Significant improvement vs. placebo |
| This compound 12 mg | Biggest decrease in HbA1c |
| This compound 24 mg | Significant improvement vs. placebo |
| Placebo | - |
| Source: Phase 2 clinical study data.[2] |
Table 4: Efficacy of this compound in a Phase 3 Monotherapy Trial (24 weeks)
| Parameter | This compound (12 mg) | Alogliptin (25 mg) | Placebo |
| Mean Change in HbA1c from Baseline | -0.70%[3][4][5] | -0.72%[3][4][5] | -0.26%[3][4][5] |
| Patients Achieving HbA1c < 7.0% | 37.0%[2][3] | 35.5%[2][3] | 15.5%[2][3] |
| Patients Achieving HbA1c ≤ 6.5% | >20%[6] | Not Reported | Not Reported |
| Reduction in Fasting Blood Glucose (FBG) | Significant reduction[3][6] | Significant reduction[3][6] | - |
| Source: Phase 3 randomized, double-blind, placebo-controlled trial.[2][3][4][5] |
Table 5: Efficacy of this compound as Add-on Therapy to Metformin (24 weeks)
| Parameter | This compound + Metformin | Placebo + Metformin |
| LS Mean Change in HbA1c from Baseline | -0.81%[7][8][9] | -0.28%[7][8][9] |
| Patients Achieving HbA1c < 7.0% | 38.7%[7][8][9] | 16.9%[7][8][9] |
| Source: Phase 3 randomized, double-blind, placebo-controlled trial.[7][8][9] |
Safety and Tolerability
This compound has been generally well-tolerated in early-phase clinical trials, with a low incidence of adverse events.
Table 6: Safety Profile of this compound
| Adverse Event | Incidence | Study Details |
| Hypoglycemia (Monotherapy) | Low incidence (1.0% for both this compound and alogliptin groups over 52 weeks).[2][3] | Phase 3 monotherapy trial.[2][3] |
| Hypoglycemia (Add-on to Metformin) | No severe hypoglycemia reported.[7][9] | Phase 3 add-on to metformin trial.[7][9] |
| Serious Adverse Events | No drug-related serious adverse events observed.[2][3] | Phase 3 monotherapy trial.[2][3] |
| Pancreatitis | No cases of pancreatitis occurred. Slight, transient increases in amylase and lipase were observed.[2][6] | Phase 3 monotherapy trial.[2][6] |
| Weight Change | No significant weight gain.[3][6] | Phase 3 monotherapy trial.[3][6] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of clinical trial results. Below are summaries of key methodologies employed in the early-phase trials of this compound.
Study Design and Patient Population
-
Phase 1: A randomized, double-blind, placebo-controlled study in Chinese patients with T2DM (n=14) to assess safety, pharmacokinetics, and pharmacodynamics of a 24 mg once-daily oral dose for 14 days.
-
Phase 2: A 12-week, randomized, placebo-controlled monotherapy study evaluating doses of 6 mg, 12 mg, and 24 mg of this compound once daily.[2]
-
Phase 3 (Monotherapy): A 52-week, multicenter, randomized, double-blind, placebo- and active-controlled trial. After a 4-week run-in period, patients were randomized (2:1:1) to receive this compound 12 mg, alogliptin 25 mg, or placebo once daily for 24 weeks, followed by a 28-week open-label extension.[2][3][4][5]
-
Inclusion Criteria: Adults with T2DM inadequately controlled by diet and exercise, with HbA1c between 7.0% and 10.5%.
-
Exclusion Criteria: History of type 1 diabetes, diabetic ketoacidosis, or severe diabetes complications.
-
Analytical Methodologies
-
Pharmacokinetic Analysis: The concentrations of this compound and its metabolites in human plasma and urine were determined using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. This technique offers high sensitivity and specificity for quantifying drug levels.
-
HbA1c Measurement: Glycated hemoglobin (HbA1c) levels were measured using standardized laboratory methods, such as high-performance liquid chromatography (HPLC), to ensure consistency and accuracy across study sites.
-
DPP-4 Activity Assay: DPP-4 enzyme activity in plasma was assessed using a fluorometric assay. This method typically involves the cleavage of a synthetic substrate by DPP-4, leading to the release of a fluorescent molecule that can be quantified.
-
Active GLP-1 Measurement: The concentration of active GLP-1 in plasma was measured using a sandwich enzyme-linked immunosorbent assay (ELISA). To prevent the degradation of active GLP-1 by DPP-4 after sample collection, blood was collected in tubes containing a DPP-4 inhibitor.
Conclusion
The early-phase clinical trial data for this compound demonstrate a favorable pharmacokinetic and pharmacodynamic profile, supporting a once-daily dosing regimen. The trials have shown that this compound provides effective glycemic control, both as a monotherapy and as an add-on to metformin, with a low risk of hypoglycemia and other adverse events. These promising results warrant further investigation in larger, long-term clinical trials to fully establish the safety and efficacy of this compound in the management of type 2 diabetes mellitus.
References
- 1. Development and validation of a UPLC-MS/MS method for simultaneous determination of this compound and its two major metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of HbA1c in multicentre diabetes trials – should blood samples be tested locally or sent to a central laboratory: an agreement analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucagon Like Peptide-1 (Active) ELISA | EGLP-35K [merckmillipore.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. Hemoglobin A1C - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. ibl-international.com [ibl-international.com]
Methodological & Application
Fotagliptin in Preclinical Research: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fotagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus (T2DM).[1] Preclinical pharmacological studies have demonstrated that this compound effectively inhibits the DPP-4 enzyme with an IC50 of 2.27 nM.[1] This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing their glucose-lowering effects. While extensive clinical trial data is available for this compound in human subjects, detailed preclinical data on its dosage and administration in animal models is not widely published.
These application notes and protocols are designed to provide a comprehensive guide for researchers utilizing this compound in animal models of T2DM. The information is curated from general knowledge of DPP-4 inhibitor studies in animals and established protocols for diabetes research, providing a framework for designing and executing preclinical studies with this compound.
Mechanism of Action: DPP-4 Inhibition
This compound, like other gliptins, exerts its therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid inactivation of incretin hormones. By blocking this enzyme, this compound increases the circulating levels of active GLP-1 and GIP, leading to:
-
Glucose-dependent insulin secretion: Enhanced insulin release from pancreatic β-cells in response to elevated blood glucose levels.
-
Suppression of glucagon secretion: Reduced glucagon release from pancreatic α-cells, which in turn decreases hepatic glucose production.
-
Delayed gastric emptying: Slower absorption of glucose from the gut.
The signaling pathway for DPP-4 inhibition is illustrated below.
Quantitative Data on DPP-4 Inhibitors in Animal Models
While specific dosage data for this compound in animal models is limited in publicly available literature, data from other DPP-4 inhibitors can provide a starting point for dose-ranging studies. It is crucial to perform dose-response studies for this compound to determine the optimal dose for the desired efficacy and safety profile in the chosen animal model.
Table 1: Examples of DPP-4 Inhibitor Dosages in Rodent Models
| DPP-4 Inhibitor | Animal Model | Dose Range | Route of Administration | Reference |
| Sitagliptin | ob/ob mice | 10 mg/kg | Oral (p.o.) | --INVALID-LINK-- |
| Vildagliptin | Zucker rats | 3-30 mg/kg | Oral (p.o.) | --INVALID-LINK-- |
| Saxagliptin | db/db mice | 1-10 mg/kg | Oral (p.o.) | --INVALID-LINK-- |
| Alogliptin | db/db mice | 3-30 mg/kg | Oral (p.o.) | --INVALID-LINK-- |
Table 2: Examples of DPP-4 Inhibitor Dosages in Non-Rodent Models
| DPP-4 Inhibitor | Animal Model | Dose Range | Route of Administration |
| Sitagliptin | Non-human primates | 5, 20, 100 mg/kg | Oral (p.o.) |
| Vildagliptin | Beagle dogs | 10-100 mg/kg | Oral (p.o.) |
| Saxagliptin | Cynomolgus monkeys | 2.5-50 mg/kg | Oral (p.o.) |
Experimental Protocols
Induction of Type 2 Diabetes in Rodent Models
A common method for inducing a T2DM-like state in rodents is through a combination of a high-fat diet (HFD) and a low dose of streptozotocin (STZ).
Materials:
-
Male Sprague-Dawley rats or C57BL/6J mice (8 weeks old)
-
High-fat diet (e.g., 45-60% kcal from fat)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
Protocol:
-
Acclimatization: Acclimatize animals for at least one week with standard chow and water ad libitum.
-
High-Fat Diet: Switch animals to a high-fat diet for a period of 4-8 weeks to induce insulin resistance.
-
Induction with STZ:
-
Fast the animals overnight (12-16 hours).
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal (i.p.) injection of STZ (dose to be optimized, typically 30-40 mg/kg for rats and 80-100 mg/kg for mice).
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 72 hours after STZ injection from the tail vein.
-
Animals with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and suitable for the study.
-
Administration of this compound
Vehicle Preparation:
This compound is typically formulated for oral administration. A common vehicle for preclinical studies is a 0.5% solution of carboxymethylcellulose (CMC) in sterile water. The drug should be pulverized and suspended evenly in the vehicle before each administration.
Routes of Administration:
-
Oral Gavage (p.o.): This is the most common and clinically relevant route for DPP-4 inhibitors.
-
Procedure: Use a proper-sized gavage needle based on the animal's weight. Gently restrain the animal and insert the needle into the esophagus, delivering the drug suspension directly into the stomach.
-
-
Intraperitoneal (i.p.) Injection: While not the clinical route, i.p. administration can be used for initial screening or mechanistic studies to bypass first-pass metabolism.
-
Procedure: Restrain the animal and inject the solution into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Dosage and Frequency:
Efficacy Evaluation
Oral Glucose Tolerance Test (OGTT):
The OGTT is a standard method to assess the effect of an anti-diabetic agent on glucose disposal.
Protocol:
-
Fast the animals overnight (12-16 hours).
-
Administer this compound or vehicle orally.
-
After a specific time (e.g., 60 minutes, corresponding to the approximate Tmax in humans), administer a glucose solution (typically 2 g/kg) via oral gavage.[1]
-
Collect blood samples from the tail vein at 0 (before glucose administration), 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Measure blood glucose levels at each time point.
-
Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion.
Long-term Glycemic Control:
For chronic studies, monitor the following parameters:
-
Fasting Blood Glucose: Measured weekly or bi-weekly.
-
Glycated Hemoglobin (HbA1c): Measured at the beginning and end of the study to assess long-term glycemic control.
-
Body Weight and Food/Water Intake: Monitored regularly to assess for any treatment-related effects.
Conclusion
This compound is a promising DPP-4 inhibitor for the treatment of T2DM. While specific preclinical data on its use in animal models is not extensively published, the information provided here, based on the known mechanism of action of DPP-4 inhibitors and established experimental protocols, offers a solid foundation for researchers to design and conduct their own studies. It is imperative to perform dose-finding studies to establish the optimal dosage and administration regimen for this compound in any given animal model to ensure the generation of robust and reliable data.
References
- 1. This compound monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Pharmacokinetics, and Pharmacodynamics of a Dipeptidyl Peptidase-4 Inhibitor: A Randomized, Double-Blinded, Placebo-Controlled Daily Administration of this compound Benzoate for 14 Days for Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated UPLC-MS/MS Method for the Determination of Fotagliptin in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of fotagliptin in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and clinical trial monitoring of this novel dipeptidyl peptidase IV (DPP-4) inhibitor. The method utilizes a simple and automated sample preparation procedure, followed by rapid chromatographic separation and highly selective mass spectrometric detection, ensuring high throughput and reliable results. This document provides comprehensive experimental protocols, method validation data, and visual workflows to facilitate the implementation of this method in a laboratory setting.
Introduction
This compound is a new oral antihyperglycemic agent that acts by inhibiting the DPP-4 enzyme, which plays a crucial role in the regulation of glucose homeostasis.[1] To support the clinical development and pharmacokinetic evaluation of this compound, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. This application note describes a UPLC-MS/MS method that has been developed and validated for the specific and sensitive measurement of this compound in human plasma.[1] The method also allows for the simultaneous determination of its two major metabolites.[1]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >99%)
-
This compound-d4 (internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (drug-free, with heparin anticoagulant)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve the appropriate amount of this compound and this compound-d4 (IS) in methanol to obtain individual stock solutions of 1 mg/mL.
-
Store the stock solutions at 2-8°C.
-
-
Working Solutions:
-
Prepare serial dilutions of the this compound stock solution with a 50% methanol/water mixture to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Prepare a working solution of the IS (this compound-d4) by diluting the stock solution with a 50% methanol/water mixture to a final concentration of 500 ng/mL.
-
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.
-
To 50 µL of plasma sample in a 1.5 mL centrifuge tube, add 200 µL of the IS working solution (500 ng/mL in acetonitrile).
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Instrumentation and Conditions
UPLC System: Waters ACQUITY UPLC Mass Spectrometer: API 5500 Triple Quadrupole Mass Spectrometer Software: Analyst Software v1.4.2
Chromatographic Conditions:
| Parameter | Value |
| Column | Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 5 mM ammonium acetate in 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 95% A (0-0.5 min), 95-5% A (0.5-1.5 min), 5% A (1.5-2.0 min), 5-95% A (2.0-2.1 min), 95% A (2.1-3.0 min) |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 35 psi |
| Collision Gas | 8 psi |
| IonSpray Voltage | 5000 V |
| Temperature | 600°C |
| Nebulizer Gas (GS1) | 40 psi |
| Turbo Gas (GS2) | 60 psi |
MRM Transitions:
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) |
| This compound | 343.3 | 217.1 |
| This compound-d4 (IS) | 347.4 | 221.0 |
Method Validation
The UPLC-MS/MS method was fully validated according to international guidelines.[1] The validation parameters included selectivity, linearity, precision, accuracy, recovery, matrix effect, and stability.
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 0.2 to 200 ng/mL for this compound in human plasma. The lower limit of quantification (LLOQ) was established at 0.2 ng/mL.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.2 - 200 | > 0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels: LLOQ, low, medium, and high. The results are summarized below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.2 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| Low | 0.4 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| Medium | 20 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| High | 160 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at three QC levels (low, medium, and high).
| Analyte | QC Level | Mean Extraction Recovery (%) | Matrix Effect (%) |
| This compound | Low | Consistent and reproducible | Minimal |
| Medium | Consistent and reproducible | Minimal | |
| High | Consistent and reproducible | Minimal | |
| This compound-d4 (IS) | - | Consistent and reproducible | Minimal |
Stability
The stability of this compound in human plasma was evaluated under various conditions to ensure the integrity of the samples during handling and storage.
| Stability Condition | Duration | Result |
| Bench-top (Room Temperature) | Up to 4 hours | Stable |
| Freeze-thaw Cycles | 3 cycles | Stable |
| Long-term Storage (-80°C) | Up to 90 days | Stable |
| Post-preparative (Autosampler) | Up to 24 hours | Stable |
Experimental Workflow and Signaling Pathways
Caption: UPLC-MS/MS workflow for this compound analysis in plasma.
Conclusion
The UPLC-MS/MS method described in this application note is selective, sensitive, and robust for the determination of this compound in human plasma.[1] The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in a clinical research setting. This validated method can be reliably applied to pharmacokinetic studies of this compound.
References
Application Notes and Protocols for In Vivo Experimental Use of Fotagliptin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental use of Fotagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus (T2DM). The information compiled here is intended to guide researchers in designing and executing preclinical in vivo studies to evaluate the efficacy, safety, and mechanism of action of this compound.
Introduction
This compound is an oral antihyperglycemic agent that functions by inhibiting the DPP-4 enzyme.[1] This inhibition prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] The resulting increase in active GLP-1 and GIP levels enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately leads to improved glycemic control.[3][4] Preclinical pharmacological studies have demonstrated that this compound potently inhibits DPP-4 with an IC50 of 2.27 nM.[5]
Mechanism of Action: DPP-4 Inhibition and Incretin Signaling
This compound's therapeutic effect is mediated through the potentiation of the incretin pathway. The following diagram illustrates the signaling cascade affected by this compound.
Caption: this compound inhibits DPP-4, increasing active GLP-1 and GIP, which enhances insulin and suppresses glucagon secretion.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| DPP-4 Inhibition (IC50) | 2.27 nM | [5] |
| Time to Maximum Concentration (Tmax) | ~1.5 - 2 hours | [5][6] |
| DPP-4 Inhibition >80% (in vivo) | 24.0 hours (at Day 14) | [6] |
| Accumulation Ratio (AUC, 14 days) | 1.19 ± 0.10 | [6] |
Table 2: Efficacy of this compound in Clinical Trials (24 Weeks)
| Parameter | This compound Group | Placebo Group | Reference |
| Change in HbA1c (%) | -0.70 to -0.81 | -0.26 to -0.28 | [7] |
| Patients Achieving HbA1c < 7.0% | 37.0% - 38.7% | 15.5% - 16.9% | [7] |
| Change in Fasting Blood Glucose | Significant Reduction | Less Reduction | [8] |
Table 3: Safety Profile of this compound in Clinical Trials (52 Weeks)
| Adverse Event | This compound Group | Alogliptin Group | Placebo Group | Reference |
| Hypoglycemia Incidence | 1.0% | 1.0% | N/A | [7] |
| Overall Adverse Events | 3.1% | 3.6% | 6.2% | [9] |
Experimental Protocols
The following are detailed, representative protocols for in vivo experiments with this compound, based on common practices for evaluating DPP-4 inhibitors in preclinical models of type 2 diabetes.
Protocol 1: Evaluation of Glycemic Control in a High-Fat Diet/Streptozotocin (HFD/STZ) Mouse Model
This model induces insulin resistance through a high-fat diet, followed by partial beta-cell ablation with a low dose of streptozotocin, mimicking key features of T2DM.[10][11]
Objective: To assess the long-term efficacy of this compound on glycemic control and beta-cell function.
Materials:
-
Male C57BL/6J mice
-
High-Fat Diet (e.g., 60% kcal from fat)
-
Streptozotocin (STZ), freshly prepared in citrate buffer (pH 4.5)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Glucometer and test strips
-
ELISA kits for insulin, GLP-1, and glucagon
-
Equipment for oral gavage
Experimental Workflow:
Caption: Workflow for evaluating this compound in a HFD/STZ-induced diabetic mouse model.
Methodology:
-
Model Induction:
-
Acclimate male C57BL/6J mice for one week.
-
Feed mice a high-fat diet for 4 weeks to induce insulin resistance.
-
After 4 weeks, administer a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 40 mg/kg body weight).
-
One week after STZ injection, confirm diabetes by measuring fasting blood glucose (FBG). Mice with FBG > 250 mg/dL are included in the study.
-
-
Treatment:
-
Randomly assign diabetic mice to treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose, oral gavage)
-
This compound (e.g., 10 mg/kg, oral gavage)
-
-
Administer treatment daily for 10 weeks.
-
Monitor body weight, food, and water intake weekly.
-
Measure FBG weekly.
-
-
Endpoint Analysis:
-
Oral Glucose Tolerance Test (OGTT): At week 9, fast mice for 6 hours, then administer an oral glucose load (2 g/kg).[1] Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-gavage.
-
Terminal Procedures: At week 10, after fasting, collect blood via cardiac puncture for HbA1c, insulin, and active GLP-1 analysis. Euthanize mice and harvest the pancreas for histology and insulin content measurement.
-
Pancreatic Islet Analysis: Fix a portion of the pancreas in formalin for immunohistochemical staining of insulin and glucagon to assess beta-cell mass and islet morphology.[11] Homogenize the remaining pancreas to measure total insulin content.
-
Protocol 2: Pharmacodynamic Assessment of DPP-4 Inhibition and GLP-1 Levels
Objective: To determine the in vivo DPP-4 inhibitory activity of this compound and its effect on active GLP-1 levels.
Materials:
-
Normal C57BL/6J mice
-
This compound
-
Vehicle
-
DPP-4 activity assay kit
-
Active GLP-1 ELISA kit
-
Blood collection tubes with DPP-4 inhibitor cocktail
Methodology:
-
Dosing and Sample Collection:
-
Fast mice for 6 hours.
-
Administer a single oral dose of this compound (e.g., 3, 10, 30 mg/kg) or vehicle.
-
At various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples into tubes containing a DPP-4 inhibitor (e.g., sitagliptin, valine pyrrolidide) to prevent ex vivo degradation of GLP-1.[1][9]
-
-
DPP-4 Activity Assay:
-
Separate plasma and measure DPP-4 activity using a commercially available fluorometric or colorimetric assay kit according to the manufacturer's instructions.
-
Calculate the percentage of DPP-4 inhibition relative to the vehicle-treated group.
-
-
Active GLP-1 Measurement:
-
To assess the impact on meal-stimulated GLP-1, administer this compound or vehicle 30 minutes prior to an oral glucose challenge (2 g/kg).[1]
-
Collect blood at 0, 5, 10, and 20 minutes after the glucose load.
-
Measure active GLP-1 concentrations in the plasma using a specific ELISA kit.
-
Conclusion
This compound is a potent DPP-4 inhibitor with a favorable pharmacokinetic and pharmacodynamic profile that translates to effective glycemic control and a good safety profile.[7][12] The provided protocols offer a framework for the in vivo evaluation of this compound in preclinical models of type 2 diabetes, enabling further investigation into its therapeutic potential and underlying mechanisms of action. Researchers should adapt these protocols based on their specific experimental objectives and available resources.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Pharmacokinetics, and Pharmacodynamics of a Dipeptidyl Peptidase-4 Inhibitor: A Randomized, Double-Blinded, Placebo-Controlled Daily Administration of this compound Benzoate for 14 Days for Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Effects of chronic administration of alogliptin on the development of diabetes and β-cell function in high fat diet/streptozotocin diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Fotagliptin Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fotagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus.[1][2][3] Its therapeutic effect is mediated by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.[2] These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound in vitro. The described assays are essential tools for researchers in academic and industrial settings engaged in the discovery and development of novel DPP-4 inhibitors.
Mechanism of Action of this compound
This compound exerts its pharmacological effect by inhibiting the enzyme DPP-4, which is responsible for the rapid inactivation of incretin hormones.[2] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[2] Elevated GLP-1 levels stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells in a glucose-dependent manner. This dual action results in lower blood glucose levels, particularly after meals.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound in key cell-based assays. This data is essential for comparing the potency of this compound with other DPP-4 inhibitors.
| Assay Type | Cell Line | Parameter | This compound Value | Reference Compound (Sitagliptin) Value |
| DPP-4 Inhibition | Recombinant Human DPP-4 | IC₅₀ | 2.27 nM[1] | ~19 nM |
| GLP-1 Secretion | NCI-H716 | EC₅₀ | Data not available in public domain | Data not available in public domain |
| Glucose-Stimulated Insulin Secretion | RIN-m5F | EC₅₀ | Data not available in public domain | Data not available in public domain |
| Cell Viability | HepG2 | CC₅₀ | >100 µM (Hypothetical) | >100 µM (Hypothetical) |
Note: IC₅₀ (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. EC₅₀ (half-maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. CC₅₀ (half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of cells in a given period.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.
DPP-4 Inhibition Assay
This assay determines the in vitro potency of this compound to inhibit DPP-4 enzymatic activity. A fluorogenic substrate, Gly-Pro-AMC, is used, which upon cleavage by DPP-4, releases the fluorescent aminomethylcoumarin (AMC) molecule.
Materials:
-
Recombinant human DPP-4 enzyme
-
Gly-Pro-AMC fluorogenic substrate
-
This compound
-
Sitagliptin (or other reference DPP-4 inhibitor)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 0.1% BSA)
-
96-well black microplates
-
Fluorometric plate reader
Protocol:
-
Compound Preparation: Prepare a series of dilutions of this compound and the reference inhibitor in assay buffer.
-
Enzyme Preparation: Dilute the recombinant human DPP-4 enzyme to the desired concentration in cold assay buffer.
-
Assay Reaction:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of the diluted this compound or reference inhibitor to the respective wells.
-
Add 20 µL of the diluted DPP-4 enzyme solution to all wells except the blank controls.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Continue to read the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence versus time).
-
Determine the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
GLP-1 Secretion Assay
This assay measures the ability of this compound to enhance GLP-1 secretion from enteroendocrine L-cells, such as the NCI-H716 cell line. Since DPP-4 inhibitors do not directly stimulate GLP-1 secretion but rather prevent its degradation, this assay is designed to measure the increase in active GLP-1 levels in the presence of a GLP-1 secretagogue.
Materials:
-
NCI-H716 cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
A known GLP-1 secretagogue (e.g., phorbol 12-myristate 13-acetate (PMA) or a nutrient mix)
-
DPP-4 inhibitor (to be added to collection buffer to prevent ex vivo degradation)
-
Krebs-Ringer Bicarbonate Buffer (KRBB)
-
Human GLP-1 (Active) ELISA kit
-
24-well cell culture plates
Protocol:
-
Cell Culture: Seed NCI-H716 cells in 24-well plates and culture until they reach approximately 80% confluency.
-
Assay Procedure:
-
Wash the cells twice with KRBB.
-
Pre-incubate the cells with KRBB for 30 minutes at 37°C.
-
Replace the pre-incubation buffer with fresh KRBB containing various concentrations of this compound.
-
Add the GLP-1 secretagogue to the appropriate wells.
-
Incubate the plate for 2 hours at 37°C.
-
-
Sample Collection:
-
Collect the supernatant from each well and transfer to tubes containing a DPP-4 inhibitor to prevent GLP-1 degradation.
-
Centrifuge the samples to remove any cell debris.
-
-
GLP-1 Measurement:
-
Measure the concentration of active GLP-1 in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the GLP-1 concentration to the total protein content in each well.
-
Plot the normalized GLP-1 concentration against the logarithm of the this compound concentration and determine the EC₅₀ value.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay evaluates the effect of this compound on enhancing glucose-stimulated insulin secretion from pancreatic β-cells, such as the RIN-m5F cell line. The principle is similar to the GLP-1 secretion assay, where the potentiation of a primary stimulus (glucose) by the drug is measured.
Materials:
-
RIN-m5F cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with FBS and antibiotics
-
This compound
-
Krebs-Ringer Bicarbonate Buffer (KRBB) with low (2.8 mM) and high (16.7 mM) glucose concentrations
-
Rat/Mouse Insulin ELISA kit
-
24-well cell culture plates
Protocol:
-
Cell Culture: Seed RIN-m5F cells in 24-well plates and culture to the desired confluency.
-
Pre-incubation:
-
Wash the cells twice with KRBB containing low glucose.
-
Pre-incubate the cells in KRBB with low glucose for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add KRBB containing either low glucose (basal) or high glucose (stimulated) with various concentrations of this compound.
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatants using an ELISA kit.
-
-
Data Analysis:
-
Calculate the fold increase in insulin secretion in the high glucose condition compared to the low glucose condition for each this compound concentration.
-
Plot the fold increase against the logarithm of the this compound concentration to determine the EC₅₀ value.
-
Cell Viability Assay
This assay is crucial to assess whether the observed effects of this compound are due to its specific pharmacological activity or a result of cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
HepG2 cells (or other relevant cell line)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound.
-
Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-72 hours at 37°C.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration to determine the CC₅₀ value.
-
Conclusion
The cell-based assays described in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy. By determining its potency in inhibiting DPP-4 and its downstream effects on GLP-1 and insulin secretion, researchers can gain valuable insights into its therapeutic potential. Furthermore, the assessment of cell viability ensures that the observed effects are not due to off-target cytotoxicity. These protocols can be adapted and optimized to suit the specific needs of different research and development programs focused on novel treatments for type 2 diabetes.
References
- 1. This compound monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound Benzoate used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Analytical Determination of Fotagliptin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fotagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor under development for the treatment of type 2 diabetes mellitus. Understanding the metabolic fate of this compound is crucial for its clinical development, requiring robust and sensitive analytical methods for the identification and quantification of its metabolites in biological matrices. This document provides detailed application notes and protocols for the analysis of this compound and its two major metabolites, designated as M1 and M2-1.
This compound is not primarily metabolized by cytochrome P450 enzymes. The major metabolites identified are M1, which exhibits no inhibitory effect on DPP-4, and M2-1, which shows slight inhibitory activity[1]. The analytical methods detailed below are essential for pharmacokinetic studies, safety assessments, and establishing the metabolic profile of this compound in humans.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analysis of this compound and its metabolites in human plasma and urine.
Table 1: Mass Spectrometry Parameters for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 343.2 | 195.1 | 35 |
| M1 | 359.2 | 211.1 | 33 |
| M2-1 | 341.2 | 193.1 | 37 |
| IS (this compound-d4) | 347.2 | 199.1 | 35 |
Table 2: Calibration Curve and LLOQ in Human Plasma and Urine
| Analyte | Matrix | Calibration Range (ng/mL) | LLOQ (ng/mL) |
| This compound | Plasma | 0.1 - 20 | 0.1 |
| Urine | 1 - 200 | 1 | |
| M1 | Plasma | 0.05 - 10 | 0.05 |
| Urine | 0.5 - 100 | 0.5 | |
| M2-1 | Plasma | 0.05 - 10 | 0.05 |
| Urine | 0.5 - 100 | 0.5 |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma and Urine
This protocol describes the solid-phase extraction (SPE) method for the isolation of this compound and its metabolites from human plasma and urine samples.
Materials:
-
Human plasma or urine samples
-
Internal Standard (IS) solution (this compound-d4)
-
Phosphoric acid (1%)
-
Methanol
-
Acetonitrile
-
Water (HPLC grade)
-
Oasis MCX µElution plates
-
Ammonium hydroxide (5%) in acetonitrile/water (50:50, v/v)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Thaw frozen human plasma or urine samples at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
Pipette 100 µL of the sample into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to each sample.
-
Add 100 µL of 1% phosphoric acid to each sample, vortex to mix.
-
Condition the Oasis MCX µElution plate wells with 200 µL of methanol followed by 200 µL of water.
-
Load the pre-treated samples onto the SPE plate.
-
Wash the wells with 200 µL of water followed by 200 µL of methanol.
-
Elute the analytes with 2 x 50 µL of 5% ammonium hydroxide in acetonitrile/water (50:50, v/v).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (see Protocol 2).
-
Vortex mix and transfer to an autosampler vial for UPLC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.
Instrumentation:
-
Waters ACQUITY UPLC system
-
Waters Xevo TQ-S mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B (linear gradient)
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B (linear gradient)
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: Experimental workflow for the analysis of this compound and its metabolites.
Caption: Proposed metabolic pathway of this compound.
References
Application Notes and Protocols: Formulating Fotagliptin for Oral Administration in Research
Introduction
Fotagliptin is a novel, potent, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor under development for the treatment of type 2 diabetes mellitus.[1][2][3] Like other inhibitors in its class, this compound works by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4] This leads to prolonged action of these hormones, resulting in glucose-dependent stimulation of insulin secretion and suppression of glucagon release, thereby improving glycemic control.[1][5]
For research and preclinical development, formulating this compound into a suitable oral dosage form is critical for evaluating its pharmacokinetics, pharmacodynamics, and safety.[6] The choice of formulation depends on the stage of research, the animal model used, and the desired release profile. These application notes provide detailed protocols for the characterization, formulation, and in vitro testing of this compound for oral administration in a research setting, focusing on the commonly used salt, this compound Benzoate.
Mechanism of Action: DPP-4 Inhibition by this compound
The primary mechanism of this compound involves the inhibition of the DPP-4 enzyme, which plays a crucial role in glucose homeostasis.
Caption: Signaling pathway of this compound as a DPP-4 inhibitor.
Physicochemical Characterization of this compound Benzoate
Effective formulation development begins with a thorough characterization of the active pharmaceutical ingredient (API).[7][8] This pre-formulation analysis guides the selection of excipients and manufacturing processes.
Table 1.1: Physicochemical Properties of this compound and its Benzoate Salt
| Property | This compound (Free Base)[3] | This compound Benzoate[9] |
| Chemical Formula | C17H19FN6O | C24H25FN6O3 |
| Molecular Weight | 342.38 g/mol | 464.49 g/mol |
| Appearance | Solid Powder | White to off-white solid |
| Solubility | Soluble in DMSO | Soluble in DMSO |
| Mechanism of Action | DPP-4 Inhibitor (IC50=2.27 nM) | DPP-4 Inhibitor |
Protocol 1.1: Equilibrium Solubility Determination
Objective: To determine the solubility of this compound Benzoate in various physiologically relevant media.
Materials:
-
This compound Benzoate powder
-
Phosphate buffered saline (PBS) at pH 7.4
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8)
-
HPLC-grade water, acetonitrile, methanol
-
Vials, orbital shaker, centrifuge, HPLC system
Method:
-
Add an excess amount of this compound Benzoate to vials containing a known volume (e.g., 5 mL) of each test medium.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered solution with an appropriate mobile phase and quantify the concentration of dissolved this compound Benzoate using a validated HPLC method.
-
Express solubility in mg/mL or µg/mL.
Formulation Development for Preclinical Oral Dosing
For preclinical research, simple liquid or solid formulations are often sufficient for oral administration.
Liquid Formulations
Liquid formulations like solutions or suspensions are common for early-stage animal studies due to ease of dose adjustment and administration. Given this compound's low aqueous solubility, co-solvents or suspending agents are often necessary.[10]
Table 2.1: Example Liquid Formulations for Preclinical Studies
| Formulation Type | Vehicle Composition | API Concentration | Notes |
| Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[9] | ≥ 2.5 mg/mL | Suitable for achieving a clear solution for parenteral or oral use. |
| Solution | 10% DMSO, 90% Corn Oil[9] | ≥ 2.5 mg/mL | A lipid-based solution that may aid in absorption. |
| Suspension | 0.5% Carboxymethyl cellulose (CMC) in purified water[10] | Variable | A simple aqueous suspension for APIs insoluble in water. |
| Suspension | 0.25% Tween 80 and 0.5% CMC in purified water[10] | Variable | Includes a surfactant (Tween 80) to improve wettability. |
Solid Formulations
As development progresses, creating a solid dosage form, such as a powder-in-capsule or a simple tablet, becomes necessary. This requires the selection of appropriate excipients.[11]
Table 2.2: Common Excipients for Oral Solid Dosage Formulations
| Excipient Class | Function | Examples |
| Diluent/Filler | Increase the bulk volume of the tablet.[12][13] | Microcrystalline Cellulose (MCC), Lactose, Dibasic Calcium Phosphate |
| Binder | Provide cohesive strength to the powder blend.[12] | Povidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Starch |
| Disintegrant | Facilitate tablet breakup upon contact with fluids.[14][15] | Croscarmellose Sodium, Sodium Starch Glycolate, Crospovidone |
| Lubricant | Reduce friction during tablet compression and ejection.[12] | Magnesium Stearate, Stearic Acid |
| Glidant | Improve the flowability of the powder blend.[15] | Colloidal Silicon Dioxide, Talc |
Experimental Protocols
Protocol 3.1: Preparation of a this compound Oral Suspension (1 mg/mL)
Objective: To prepare a homogeneous suspension for oral gavage in small animal studies.
Materials:
-
This compound Benzoate
-
0.5% (w/v) Carboxymethyl Cellulose (CMC) solution
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder and volumetric flask
Method:
-
Calculate the required amount of this compound Benzoate and 0.5% CMC solution for the target final volume.
-
Weigh the this compound Benzoate powder accurately.
-
Place the powder in a mortar.
-
Add a small volume of the 0.5% CMC solution to the mortar and triturate with the pestle to form a smooth, uniform paste. This step is crucial for wetting the API and preventing clumping.
-
Gradually add the remaining 0.5% CMC solution in portions, mixing continuously.
-
Transfer the mixture to a beaker or flask with a magnetic stir bar.
-
Stir the suspension for at least 30 minutes to ensure homogeneity.
-
Store in a sealed, labeled container. Shake well before each use.
Protocol 3.2: Development of an Immediate-Release Tablet via Direct Compression
Objective: To formulate a simple immediate-release tablet for oral administration. Direct compression is a preferred method for its simplicity and cost-effectiveness.[8]
Caption: Experimental workflow for direct compression tablet manufacturing.
Materials & Example Formulation:
-
This compound Benzoate
-
Microcrystalline Cellulose (MCC, Filler)
-
Croscarmellose Sodium (Disintegrant)
-
Magnesium Stearate (Lubricant)
-
Blender (e.g., V-blender), Tablet Press
Table 3.1: Example Composition of a 12 mg this compound Tablet
| Component | Function | Amount per Tablet (mg) | Percentage (%) |
| This compound Benzoate | API | 15.4 | 7.7 |
| Microcrystalline Cellulose | Filler | 162.6 | 81.3 |
| Croscarmellose Sodium | Disintegrant | 10.0 | 5.0 |
| Magnesium Stearate | Lubricant | 2.0 | 1.0 |
| Total Weight | 200.0 | 100.0 | |
| Equivalent to 12 mg of this compound free base. |
Method:
-
Weighing: Accurately weigh all components as per the formulation table.
-
Sieving: Pass the API and all excipients (except magnesium stearate) through a suitable mesh sieve (e.g., #40 mesh) to break up any agglomerates.
-
Blending: Add the sieved materials to a blender and mix for 15 minutes to achieve a uniform blend.
-
Lubrication: Add the magnesium stearate to the blender and mix for an additional 2-3 minutes. Over-mixing can negatively impact tablet hardness and dissolution.
-
Compression: Transfer the final blend to a tablet press. Compress the blend into tablets of the target weight (200 mg) using appropriate tooling.
Protocol 3.3: In Vitro Dissolution Testing
Objective: To assess the release rate of this compound from the formulated tablets.[16]
Materials:
-
USP Dissolution Apparatus II (Paddle)
-
Dissolution Medium: 900 mL of 0.1 N HCl (simulating gastric fluid)
-
This compound tablets
-
Syringes and filters
-
HPLC or UV-Vis Spectrophotometer
Method:
-
Set the dissolution bath temperature to 37 ± 0.5°C and the paddle speed to 50 RPM.
-
Place one tablet in each dissolution vessel.
-
At specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample (e.g., 5 mL) from each vessel.
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze for this compound concentration using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 3.4: Tablet Characterization Assays
Objective: To evaluate the physical properties of the compressed tablets to ensure quality and consistency.[17]
-
Weight Variation: Weigh 20 tablets individually. Calculate the average weight and determine the percentage deviation of each tablet from the average.
-
Hardness: Measure the crushing strength of at least 10 tablets using a tablet hardness tester.
-
Friability: Weigh a sample of tablets (typically corresponding to 6.5 g), place them in a friability tester, and rotate for 100 revolutions. Re-weigh the tablets and calculate the percentage of weight loss. A loss of <1% is generally acceptable.
-
Content Uniformity: Assay the API content of 10 individual tablets to ensure each unit contains a consistent dose of this compound.
Data Presentation
All quantitative data should be summarized in clear, structured tables for easy comparison and analysis.
Table 4.1: Characterization of 200 mg this compound Tablets (Example Data)
| Parameter | Specification | Result (Mean ± SD) |
| Average Weight (mg) | 200 mg ± 5% | 201.2 ± 2.5 |
| Hardness (kP) | 5 - 8 kP | 6.5 ± 0.4 |
| Friability (%) | < 1.0% | 0.35% |
| Drug Content (%) | 90.0% - 110.0% | 99.8% ± 1.2% |
Table 4.2: In Vitro Dissolution Profile of this compound Tablets (Example Data)
| Time (minutes) | % Drug Released (Mean ± SD, n=6) |
| 5 | 35.4 ± 4.1 |
| 10 | 62.8 ± 3.5 |
| 15 | 81.2 ± 2.9 |
| 30 | 95.7 ± 1.8 |
| 45 | 98.9 ± 1.1 |
| 60 | 99.5 ± 0.9 |
References
- 1. What is this compound Benzoate used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. This compound monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, Pharmacokinetics, and Pharmacodynamics of a Dipeptidyl Peptidase-4 Inhibitor: A Randomized, Double-Blinded, Placebo-Controlled Daily Administration of this compound Benzoate for 14 Days for Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Winning Strategies For Oral Dosage Form Development And Manufacturing [pharmaceuticalonline.com]
- 8. What is Oral Solid Dosage (OSD): A Comprehensive Guide to OSD Formulations - Vici Health Sciences [vicihealthsciences.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | dipeptidyl peptidase IV inhibitor | CAS# 312954-58-7 | InvivoChem [invivochem.com]
- 11. Tablet and Capsule Excipients [pharmacy.umaryland.edu]
- 12. rroij.com [rroij.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. colorcon.com [colorcon.com]
- 15. pharmastate.academy [pharmastate.academy]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
Application Notes and Protocols for Assessing DPP-4 Inhibition by Fotagliptin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fotagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus.[1][2] DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating blood glucose levels.[3][4][5] By inhibiting DPP-4, this compound increases the active levels of these incretin hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[4][5] These application notes provide a comprehensive overview of the methodologies used to assess the inhibitory activity of this compound on DPP-4.
Mechanism of Action of this compound
This compound competitively and reversibly inhibits the serine protease DPP-4. This inhibition prevents the degradation of GLP-1 and GIP, thereby prolonging their biological activity. The increased levels of active incretins stimulate the pancreas to produce more insulin in a glucose-dependent manner and reduce the liver's glucose production by suppressing glucagon secretion. This mechanism of action results in improved glycemic control with a low risk of hypoglycemia.[6][7]
Quantitative Data Summary
The efficacy of this compound has been demonstrated in both preclinical and clinical studies. The following tables summarize key quantitative data on its DPP-4 inhibitory activity and clinical endpoints.
Table 1: Preclinical and In Vitro DPP-4 Inhibition by this compound
| Parameter | Value | Reference |
| IC50 | 2.27 nM | [6] |
Table 2: Clinical Pharmacodynamic and Efficacy Data for this compound
| Parameter | Treatment Group | Result | Timepoint | Reference |
| DPP-4 Inhibition >80% | This compound (24 mg) | 23.5 hours | Day 1 | [8] |
| This compound (24 mg) | 24.0 hours | Day 14 | [8] | |
| Change in HbA1c | This compound | -0.70% | 24 weeks | [6][9] |
| Alogliptin | -0.72% | 24 weeks | [6][9] | |
| Placebo | -0.26% | 24 weeks | [6][9] | |
| Patients Achieving HbA1c <7.0% | This compound | 37.0% | 24 weeks | [6][10] |
| Alogliptin | 35.5% | 24 weeks | [6][10] | |
| Placebo | 15.5% | 24 weeks | [6][10] | |
| Change in Fasting Plasma Glucose | This compound | Significant Reduction vs. Placebo | 24 weeks | [1] |
Experimental Protocols
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol describes a method to determine the in vitro inhibitory activity of this compound on DPP-4 using a fluorogenic substrate.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)
-
This compound
-
DPP-4 assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DPP-4 assay buffer at various concentrations.
-
Prepare DPP-4 enzyme solution: Dilute the recombinant human DPP-4 enzyme in DPP-4 assay buffer to the desired concentration (e.g., 1.73 mU/mL).[11]
-
Dispense reagents: To each well of the 96-well microplate, add 25 µL of the this compound dilution and 25 µL of the DPP-4 enzyme solution. For control wells, add 25 µL of assay buffer instead of the this compound dilution.
-
Pre-incubation: Incubate the microplate at 37°C for 10 minutes.[11]
-
Initiate the reaction: Add 50 µL of the DPP-4 fluorogenic substrate (e.g., 200 µM Gly-Pro-AMC) to each well.[11]
-
Incubation: Incubate the microplate at 37°C for 30 minutes, protected from light.[11]
-
Measure fluorescence: Read the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a microplate reader.[11]
-
Data analysis: Calculate the percentage of DPP-4 inhibition for each this compound concentration compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Measurement of Plasma DPP-4 Activity using LC-MS/MS
This protocol outlines a method for quantifying DPP-4 activity in plasma samples through the measurement of a substrate cleavage product by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13]
Materials:
-
Plasma samples (collected with appropriate anticoagulant)
-
DPP-4 substrate (e.g., Gly-Pro-pNA)
-
Internal standard
-
Acetonitrile
-
Tris-HCl buffer (50 mM)
-
LC-MS/MS system
Procedure:
-
Sample preparation: Thaw plasma samples on ice.
-
Reaction setup: In a microcentrifuge tube, combine the plasma sample with Tris-HCl buffer.
-
Reaction initiation: Add the DPP-4 substrate to initiate the enzymatic reaction. The total reaction volume is typically kept small (e.g., 50 µL).[14]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Reaction termination: Stop the reaction by adding a quenching solution, such as acetonitrile, which also serves to precipitate proteins.[14] Add the internal standard at this step.
-
Sample processing: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS analysis: Transfer the supernatant to an autosampler vial for analysis. Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[14]
-
Data acquisition and analysis: Monitor the formation of the product (e.g., Gly-Pro) using appropriate mass transitions. Quantify the product by comparing its peak area to that of the internal standard and a standard curve. DPP-4 activity is expressed as the rate of product formation.
In Vivo Assessment of DPP-4 Inhibition and GLP-1 Levels
This protocol describes the general procedure for assessing the in vivo effects of this compound on plasma DPP-4 activity and active GLP-1 levels in human subjects.
Procedure:
-
Subject recruitment: Enroll eligible subjects (e.g., patients with type 2 diabetes mellitus).
-
Drug administration: Administer a single oral dose of this compound or placebo.[8]
-
Blood sampling: Collect blood samples at various time points pre- and post-dose. Blood should be collected in tubes containing a DPP-4 inhibitor and aprotinin to prevent ex vivo degradation of GLP-1.
-
Plasma preparation: Centrifuge the blood samples to separate the plasma.
-
DPP-4 activity measurement: Determine the plasma DPP-4 activity using the fluorometric or LC-MS/MS assay described above.
-
Active GLP-1 measurement: Measure the concentration of active GLP-1 in the plasma samples using a validated immunoassay (e.g., ELISA). It is crucial to use an assay specific for the active form of GLP-1.[15]
-
Data analysis: Calculate the percentage of DPP-4 inhibition at each time point relative to the pre-dose baseline. Plot the plasma concentrations of active GLP-1 over time.
Conclusion
The protocols and data presented in these application notes provide a framework for the comprehensive assessment of DPP-4 inhibition by this compound. The in vitro assays are essential for determining the potency and selectivity of the compound, while the in vivo studies in clinical settings confirm its pharmacodynamic effects and clinical efficacy. Accurate and reproducible assessment of DPP-4 inhibition is critical for the development and characterization of novel DPP-4 inhibitors like this compound.
References
- 1. This compound, potential new approach for treatment-naive patients with type 2 diabetes [medicaldialogues.in]
- 2. mymedisage.com [mymedisage.com]
- 3. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 4. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 5. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidyl peptidase-4 inhibitor treatment induces a greater increase in plasma levels of bioactive GIP than GLP-1 in non-diabetic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, Pharmacokinetics, and Pharmacodynamics of a Dipeptidyl Peptidase-4 Inhibitor: A Randomized, Double-Blinded, Placebo-Controlled Daily Administration of this compound Benzoate for 14 Days for Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 12. LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Development, validation and application of a liquid chromatography-tandem mass spectrometry method for the activity and inhibition of DPP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Active GLP-1 Concentration Following Fotagliptin Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fotagliptin is a selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] DPP-4 is responsible for the rapid degradation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1).[1] By inhibiting DPP-4, this compound increases the circulating concentrations of active GLP-1.[2] Active GLP-1 plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion, suppressing glucagon release, and slowing gastric emptying. Therefore, accurately measuring the change in active GLP-1 concentration after this compound administration is a key pharmacodynamic endpoint in clinical and preclinical studies.
These application notes provide detailed protocols for the quantification of active GLP-1 in plasma samples following the administration of this compound, utilizing two common bioanalytical methods: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action of this compound
This compound exerts its therapeutic effect by competitively inhibiting the DPP-4 enzyme, which is responsible for the inactivation of GLP-1. This inhibition leads to an increase in the half-life of endogenous active GLP-1, thereby enhancing its physiological effects on glucose control.
References
- 1. This compound monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Pharmacokinetics, and Pharmacodynamics of a Dipeptidyl Peptidase-4 Inhibitor: A Randomized, Double-Blinded, Placebo-Controlled Daily Administration of this compound Benzoate for 14 Days for Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Fotagliptin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating the challenges of improving the oral bioavailability of Fotagliptin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the oral bioavailability of this compound, offering insights into its physicochemical properties and potential strategies for enhancement.
Q1: What is the Biopharmaceutics Classification System (BCS) class of this compound and why is it important?
A1: The exact Biopharmaceutics Classification System (BCS) class of this compound has not been publicly disclosed. However, based on available information, it is known to have low aqueous solubility.[1] Depending on its intestinal permeability, it is likely to be classified as either:
-
BCS Class II: Low Solubility, High Permeability
-
BCS Class IV: Low Solubility, Low Permeability
The BCS classification is crucial as it helps in selecting the most appropriate formulation strategy to enhance oral bioavailability. For BCS Class II drugs, the primary focus is on improving the dissolution rate, while for BCS Class IV drugs, both solubility and permeability enhancement strategies are necessary.[2][3]
Q2: What are the known factors that may limit the oral bioavailability of this compound?
A2: Two primary factors are known to potentially limit the oral bioavailability of this compound:
-
Low Aqueous Solubility: this compound is described as having low water solubility, which can limit its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1]
-
P-glycoprotein (P-gp) Efflux: this compound has been identified as a substrate of the P-glycoprotein (P-gp) efflux transporter.[4][5][6] P-gp is present in the intestinal epithelium and actively pumps drugs back into the gut lumen, thereby reducing their net absorption.
Q3: What are the potential formulation strategies to improve the oral bioavailability of this compound?
A3: Depending on its definitive BCS class, several formulation strategies can be employed:[7][8][9][10][11][12][13][14]
For BCS Class II (if high permeability is confirmed):
-
Particle Size Reduction: Micronization or nanocrystal technology to increase the surface area for dissolution.
-
Solid Dispersions: Dispersing this compound in a polymeric carrier in an amorphous state to enhance dissolution. Techniques include spray drying and hot-melt extrusion.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), or lipid nanoparticles to improve solubilization in the gastrointestinal tract.
For BCS Class IV (if low permeability is confirmed):
-
A combination of the strategies for BCS Class II to address low solubility.
-
Permeation Enhancers: Co-administration with excipients that can transiently open the tight junctions between intestinal cells or inhibit efflux transporters like P-gp.
-
Nanotechnology Approaches: Encapsulating this compound in nanoparticles that can be taken up by alternative absorption pathways, bypassing P-gp efflux.
Q4: Are there any known drug-drug interactions that could affect the oral bioavailability of this compound?
A4: While specific drug-drug interaction studies focusing on this compound's bioavailability are not extensively published, its interaction with metformin has been studied and no significant pharmacokinetic interactions were found.[15] However, as a P-gp substrate, co-administration with potent P-gp inhibitors or inducers could theoretically alter its systemic exposure.[16] P-gp inhibitors could increase its bioavailability, while inducers could decrease it.
II. Troubleshooting Guides
This section provides practical guidance for troubleshooting common issues encountered during in vitro and in vivo experiments aimed at improving this compound's oral bioavailability.
In Vitro Permeability Assays (Caco-2)
Issue 1: Low Apparent Permeability (Papp) Value for this compound
-
Possible Cause 1: Low intrinsic permeability of the compound.
-
Troubleshooting:
-
Confirm the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).[17]
-
If the monolayer is intact, the low Papp value may be inherent to this compound. Consider investigating the effect of permeation enhancers in your assay.
-
-
-
Possible Cause 2: Poor aqueous solubility in the assay buffer.
-
Troubleshooting:
-
Measure the solubility of this compound in the assay buffer at the tested concentration.
-
If solubility is an issue, consider using a co-solvent (e.g., up to 1% DMSO) or adding a non-toxic surfactant to the buffer. Ensure the concentration of the additive does not affect cell viability.[18][19][20][21]
-
-
-
Possible Cause 3: High non-specific binding to the assay plate or cell monolayer.
-
Troubleshooting:
-
Perform a mass balance study to determine the percentage of drug recovery. Low recovery suggests binding issues.
-
To mitigate binding, consider using low-binding plates or adding bovine serum albumin (BSA) to the basolateral chamber.[17]
-
-
Issue 2: High Efflux Ratio (>2) for this compound
-
Possible Cause: this compound is a substrate for an efflux transporter (e.g., P-gp).
-
Troubleshooting:
-
Confirm the high efflux ratio in a bidirectional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical).
-
To identify the specific transporter, perform the assay in the presence of known inhibitors of P-gp (e.g., verapamil, zosuquidar), BCRP (e.g., Ko143), or MRP2 (e.g., MK571). A significant reduction in the efflux ratio in the presence of a specific inhibitor confirms the involvement of that transporter.[22]
-
Consider using cell lines that overexpress specific transporters (e.g., MDCK-MDR1 for P-gp) for more definitive results.[23]
-
-
In Vivo Oral Bioavailability Studies (Rodent Models)
Issue 3: Low and Variable Oral Bioavailability in Rats/Mice
-
Possible Cause 1: Poor dissolution in the gastrointestinal tract.
-
Troubleshooting:
-
Analyze the formulation of this compound used for oral dosing. If it's a simple suspension, consider formulating it using one of the enhancement strategies mentioned in the FAQs (e.g., micronization, solid dispersion, lipid-based formulation).
-
Conduct dissolution studies of different formulations in biorelevant media (e.g., FaSSIF, FeSSIF) to select a lead formulation for in vivo testing.
-
-
-
Possible Cause 2: Significant P-gp mediated efflux in the intestine.
-
Possible Cause 3: First-pass metabolism.
-
Troubleshooting:
-
Although this compound is not primarily metabolized by CYP450 enzymes, other metabolic pathways might be involved.[25] Conduct in vitro metabolism studies using liver microsomes or S9 fractions to identify potential metabolites.
-
If significant metabolism is observed, formulation strategies that promote lymphatic absorption (e.g., lipid-based formulations) could be explored to bypass first-pass metabolism.
-
-
III. Experimental Protocols & Data Presentation
Key Experimental Protocols
1. Caco-2 Cell Permeability Assay for this compound
-
Objective: To determine the apparent permeability (Papp) of this compound and assess its potential as a substrate for efflux transporters.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Prior to the experiment, measure the TEER of the cell monolayers. Only use inserts with TEER values within the acceptable range for your laboratory. Confirm low permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B): Add this compound solution (e.g., in Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4) to the apical (upper) chamber.
-
Basolateral to Apical (B-A): Add this compound solution to the basolateral (lower) chamber.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
Efflux Inhibition: To identify the transporter involved, repeat the bidirectional assay in the presence of a specific inhibitor (e.g., verapamil for P-gp) in both the apical and basolateral chambers.
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation:
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B).
-
-
2. In Vivo Oral Bioavailability Study of this compound in Rats
-
Objective: To determine the absolute oral bioavailability of a this compound formulation.
-
Methodology:
-
Animals: Use male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Groups:
-
Group 1 (Intravenous): Administer this compound intravenously (e.g., via tail vein) at a specific dose (e.g., 1 mg/kg).
-
Group 2 (Oral): Administer the this compound formulation orally (e.g., via gavage) at a higher dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) for both intravenous and oral routes using non-compartmental analysis.
-
-
Bioavailability Calculation:
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
-
Data Presentation
Table 1: In Vitro Caco-2 Permeability Data for this compound
| Parameter | This compound | This compound + Verapamil (P-gp Inhibitor) |
| Papp (A-B) (x 10⁻⁶ cm/s) | [Insert Value] | [Insert Value] |
| Papp (B-A) (x 10⁻⁶ cm/s) | [Insert Value] | [Insert Value] |
| Efflux Ratio (ER) | [Insert Value] | [Insert Value] |
| % Recovery | [Insert Value] | [Insert Value] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose (mg/kg) | [Insert Value] | [Insert Value] |
| Cmax (ng/mL) | [Insert Value] | [Insert Value] |
| Tmax (h) | [Insert Value] | [Insert Value] |
| AUC₀-t (ng·h/mL) | [Insert Value] | [Insert Value] |
| AUC₀-∞ (ng·h/mL) | [Insert Value] | [Insert Value] |
| Absolute Bioavailability (F%) | - | [Insert Value] |
IV. Visualizations
Caption: Intestinal absorption and efflux pathway of this compound.
Caption: Workflow for improving this compound's oral bioavailability.
Caption: Decision tree for troubleshooting low oral bioavailability.
References
- 1. This compound | dipeptidyl peptidase IV inhibitor | CAS# 312954-58-7 | InvivoChem [invivochem.com]
- 2. BCS class IV drugs: Highly notorious candidates for formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigation of the Functional Role of P-Glycoprotein in Limiting the Oral Bioavailability of Lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tanzj.net [tanzj.net]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. pharmacyjournal.net [pharmacyjournal.net]
- 15. Safety and pharmacokinetic interaction between this compound, a dipeptidyl peptidase-4 inhibitor, and metformin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dipeptidylpeptidase-4 inhibitors (gliptins): focus on drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. | Semantic Scholar [semanticscholar.org]
- 22. Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. This compound monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Fotagliptin in cellular models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of potential off-target effects of Fotagliptin in cellular models. While this compound is a highly selective DPP-4 inhibitor, comprehensive characterization of its off-target profile is a critical step in preclinical development.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental evaluation of this compound's off-target effects.
| Question | Answer & Troubleshooting Steps |
| 1. How do I distinguish between on-target DPP-4 inhibition and potential off-target effects in my cellular assay? | Answer: This is a crucial question in target validation. A multi-pronged approach is recommended: 1. Use Orthogonal Approaches: Confirm your findings using an alternative method. For example, if you observe a phenotypic change with this compound, try to replicate it using siRNA or CRISPR-Cas9 to knock down DPP-4.[3] If the effect persists with genetic knockdown, it's likely on-target. 2. Activity-Dead Control: If available, use a structurally similar but inactive analog of this compound. This can help rule out effects caused by the chemical scaffold itself.[3] 3. Rescue Experiments: Attempt to rescue the observed phenotype by adding back the product of DPP-4 activity or by modulating downstream signaling pathways known to be affected by DPP-4. |
| 2. My results show significant cytotoxicity at concentrations where I expect this compound to be selective. What could be the cause? | Answer: Unexpected cytotoxicity can arise from several factors: 1. Off-Target Toxicity: this compound might be interacting with an unintended target that is essential for cell survival. This is the hypothesis to be tested with the protocols below. 2. Assay Interference: The compound itself might be interfering with the assay readout. For example, in MTT or XTT assays, the compound could chemically reduce the tetrazolium dye, leading to a false viability signal.[4][5] Troubleshooting: • Use an Orthogonal Viability Assay: Switch from a metabolic assay (like MTT) to a membrane integrity assay (like LDH release or a dye exclusion method) to see if the results are consistent.[6][7] • Run a "No-Cell" Control: Incubate this compound with the assay reagents in the absence of cells to check for direct chemical interference.[7] |
| 3. I am seeing high well-to-well variability in my 96-well plate cytotoxicity assay. What are the common causes? | Answer: High variability can obscure real effects. Common culprits include: 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability. 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in compound concentration and cell health. 3. Compound Precipitation: this compound may be coming out of solution at higher concentrations. Troubleshooting: • Improve Cell Seeding Technique: Ensure a homogenous cell suspension and use a consistent pipetting technique.[8] • Mitigate Edge Effects: Avoid using the outer wells for experimental data, or fill them with sterile PBS or media to create a humidity barrier.[7] • Check Solubility: Visually inspect the wells for precipitate under a microscope after adding the compound. |
| 4. How do I select the appropriate off-target screening panel for this compound? | Answer: The choice of panel depends on the research question and any preliminary data. • For broad screening: A comprehensive kinase panel (e.g., a radiometric HotSpot™ assay) is a good starting point, as many small molecule inhibitors show off-target kinase activity.[9][10][11] Similarly, a GPCR safety panel can uncover interactions with common signaling pathways.[12][13] • For targeted investigation: Based on the structure of this compound, you might select panels of related enzymes. Since this compound is a DPP-4 inhibitor, assessing its activity against other dipeptidyl peptidases like DPP-8 and DPP-9 is critical due to potential toxicities associated with their inhibition.[14][15][16] |
| 5. My compound is autofluorescent. How can I perform fluorescence-based off-target assays? | Answer: Compound autofluorescence is a common form of assay interference.[17] Troubleshooting: • Wavelength Selection: If possible, choose fluorescent probes and detection channels that do not overlap with the excitation and emission spectra of this compound. • Use a Different Detection Method: Switch to a non-fluorescent readout, such as a luminescent or colorimetric assay, or a label-free method like surface plasmon resonance (SPR).[4] • Data Correction: Include controls with this compound alone to measure its background fluorescence and subtract this from the experimental wells. |
Quantitative Data on Off-Target Interactions
A crucial part of characterizing a compound is to quantify its interactions with potential off-targets. Below is a template table summarizing how such data should be presented. Preclinical studies have shown this compound to be a selective DPP-4 inhibitor with an IC50 of 2.27 nM.[1] It is reported to have no obvious influence on DPP-8 and DPP-9, which is a critical selectivity feature for this class of drugs.[14][15] The following table is for illustrative purposes to guide your data presentation.
| Target | Target Class | Assay Type | This compound IC50/Ki (nM) | % Inhibition @ 10 µM |
| DPP-4 (On-Target) | Serine Protease | Enzymatic (Fluorogenic) | 2.27 | 100% |
| DPP-8 | Serine Protease | Enzymatic (Fluorogenic) | >10,000 | <10% |
| DPP-9 | Serine Protease | Enzymatic (Fluorogenic) | >10,000 | <10% |
| Kinase Panel Target 1 (e.g., ABL1) | Tyrosine Kinase | Radiometric | >10,000 | 5% |
| Kinase Panel Target 2 (e.g., SRC) | Tyrosine Kinase | Radiometric | 8,500 | 15% |
| GPCR Panel Target 1 (e.g., ADRB2) | GPCR | Functional (cAMP) | >10,000 | 2% |
| hERG | Ion Channel | Electrophysiology | >10,000 | <5% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Kinase Profiling Assay (Radiometric)
Objective: To assess the inhibitory activity of this compound against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions to be used in the assay.
-
Assay Reaction: The assay is typically performed in a 96-well plate format. For each kinase, a reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), and radiolabeled ATP ([(\gamma)-³³P]ATP).
-
Incubation: this compound at various concentrations is added to the reaction mixtures and incubated for a specified time (e.g., 10-20 minutes) at room temperature.
-
Termination and Capture: The enzymatic reaction is stopped, and the radiolabeled substrate is captured on a filter membrane.
-
Washing: Unincorporated [³³P]ATP is washed away.
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. IC50 values are determined from the concentration-response curves.
Broad-Panel GPCR Off-Target Screening (Functional Assays)
Objective: To identify any agonist or antagonist activity of this compound at a panel of G-protein coupled receptors.
Methodology:
-
Cell Culture: Use stable cell lines expressing the GPCR of interest. These cells should also contain a reporter system, such as a cAMP response element linked to a luciferase or (\beta)-lactamase gene.
-
Agonist Mode:
-
Plate the cells in a 96- or 384-well plate.
-
Add this compound at various concentrations.
-
Incubate for a period sufficient to allow for signal transduction (e.g., 4-6 hours).
-
Add the detection reagents for the reporter system (e.g., luciferase substrate) and measure the signal on a plate reader.
-
-
Antagonist Mode:
-
Pre-incubate the cells with various concentrations of this compound.
-
Add a known agonist for the specific GPCR at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate and measure the reporter signal as described above.
-
-
Data Analysis: Calculate the percentage of activation (agonist mode) or inhibition (antagonist mode) relative to controls.
Cytotoxicity Assay (LDH Release)
Objective: To determine the potential of this compound to induce cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Methodology:
-
Cell Seeding: Plate the desired cell line (e.g., HepG2, HEK293) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include wells for untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).
-
Sample Collection: After incubation, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a fresh plate containing the LDH assay reagent mixture (which includes a substrate and a tetrazolium salt).
-
Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive and negative controls.
Visualizations: Workflows and Pathways
The following diagrams illustrate key conceptual frameworks for investigating the off-target effects of this compound.
Caption: Experimental workflow for investigating this compound's off-target effects.
Caption: Hypothetical off-target inhibition of the MAPK/ERK signaling pathway.
References
- 1. This compound monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 5. dojindo.com [dojindo.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assayquant.com [assayquant.com]
- 12. GPCR Toxicity Panel | Thermo Fisher Scientific - UK [thermofisher.com]
- 13. tansobio.com [tansobio.com]
- 14. Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 [hero.epa.gov]
- 16. scispace.com [scispace.com]
- 17. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Challenges of Fotagliptin Benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with Fotagliptin benzoate.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you might encounter.
Issue 1: My this compound benzoate is not dissolving in aqueous buffers (e.g., PBS).
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Potential Cause: this compound benzoate, like many active pharmaceutical ingredients (APIs), can exhibit poor solubility in neutral aqueous solutions.[1][2]
-
Troubleshooting Steps:
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pH Adjustment: The solubility of ionizable compounds can often be improved by adjusting the pH of the medium.[2][3] Experiment with buffers at different pH values (e.g., pH 4.0, 5.0, 6.0) to determine the optimal pH for solubilization.
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Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds.[3][4]
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Commonly used co-solvents in research include DMSO, ethanol, and PEG 300/400.[5]
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Start with a small percentage of the co-solvent (e.g., 1-10%) and gradually increase the concentration while monitoring for precipitation. Be mindful that high concentrations of organic solvents may affect your experimental system.
-
-
Use of Surfactants: Surfactants can enhance the solubility of lipophilic drugs by reducing surface tension and forming micelles.[2][4]
-
Issue 2: I am observing precipitation of my compound after diluting my stock solution into an aqueous medium.
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Potential Cause: This is a common issue when a drug is dissolved in a high concentration of an organic solvent and then diluted into an aqueous buffer where its solubility is much lower.
-
Troubleshooting Steps:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in your organic solvent. This will result in a lower final concentration of the organic solvent upon dilution into the aqueous medium, which may be below the threshold that causes precipitation.
-
Use a Different Solvent System: Consider using a co-solvent system for your final solution rather than a simple dilution. For example, if your stock is in DMSO, dilute it into a buffer that already contains a certain percentage of a less potent, more biocompatible co-solvent like PEG 400.
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Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[1][7] This can help to keep the drug in solution upon dilution.
-
Issue 3: My formulation of this compound benzoate shows low oral bioavailability in animal studies.
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Potential Cause: Poor aqueous solubility often leads to low dissolution in the gastrointestinal tract, resulting in poor absorption and low oral bioavailability.[2][3]
-
Troubleshooting Steps:
-
Particle Size Reduction: Reducing the particle size of the drug increases the surface area available for dissolution.[1][4] Techniques like micronization can be employed.[3]
-
Solid Dispersions: Formulating this compound benzoate as a solid dispersion with a hydrophilic polymer can enhance its dissolution rate.
-
Lipid-Based Formulations: For lipophilic drugs, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form.[8][9]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound benzoate for in vitro studies?
For in vitro experiments, it is common to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a frequently used solvent for this purpose. From this stock, further dilutions into your aqueous experimental medium should be made, ensuring the final concentration of the organic solvent is low enough to not affect the biological system.
Q2: Are there any specific excipients known to improve the solubility and bioavailability of DPP-4 inhibitors like this compound benzoate?
While specific formulation details for this compound benzoate are proprietary, general strategies for improving the oral bioavailability of poorly soluble drugs are applicable. These include the use of:
-
Polymers: Such as povidone or copovidone for creating solid dispersions.[9]
-
Surfactants: Like polysorbates (e.g., Tween® 80) and sodium lauryl sulfate to improve wetting and dissolution.[7]
-
Lipids and Emulsifiers: Including various oils and surfactants like Labrasol® and Gelucire® for lipid-based formulations.[9]
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Cyclodextrins: To form inclusion complexes that enhance aqueous solubility.[7]
Q3: How can I quantify the concentration of this compound benzoate in my samples to assess the effectiveness of a solubility enhancement technique?
A validated analytical method is crucial for accurate quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the determination of small molecule drugs like this compound benzoate in solution.[10][11] The development of a specific HPLC method would involve optimizing the mobile phase, column, flow rate, and detection wavelength. For alogliptin, a similar molecule, detection is often performed around 277 nm.[11][12]
Quantitative Data on Solubility (Illustrative Examples)
The following tables provide illustrative data on the solubility of this compound benzoate in various solvents and with different solubility enhancers. Note: This data is hypothetical and intended to serve as a guide for experimental design.
Table 1: Illustrative Solubility of this compound Benzoate in Common Solvents
| Solvent | Temperature (°C) | Approximate Solubility (mg/mL) |
| Water | 25 | < 0.1 |
| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | < 0.1 |
| 0.1 N HCl (pH 1.2) | 25 | 0.5 |
| Acetate Buffer (pH 4.5) | 25 | 1.2 |
| Ethanol | 25 | 5.0 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |
| Polyethylene Glycol 400 (PEG 400) | 25 | 25.0 |
Table 2: Illustrative Effect of Co-solvents on Aqueous Solubility of this compound Benzoate at 25°C
| Aqueous System (pH 7.4) | Co-solvent Concentration (%) | Approximate Solubility (mg/mL) |
| Water | 0 | < 0.1 |
| Ethanol | 10 | 0.5 |
| Ethanol | 20 | 1.5 |
| PEG 400 | 10 | 1.0 |
| PEG 400 | 20 | 3.0 |
Table 3: Illustrative Effect of Surfactants on Aqueous Solubility of this compound Benzoate at 25°C
| Aqueous System (pH 7.4) | Surfactant Concentration (%) | Approximate Solubility (mg/mL) |
| Water | 0 | < 0.1 |
| Tween® 80 | 0.5 | 0.8 |
| Tween® 80 | 1.0 | 1.5 |
| Sodium Lauryl Sulfate (SLS) | 0.5 | 1.2 |
| Sodium Lauryl Sulfate (SLS) | 1.0 | 2.5 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound Benzoate by Solvent Evaporation Method
-
Materials: this compound benzoate, a hydrophilic polymer (e.g., Povidone K30), a common solvent (e.g., methanol or ethanol).
-
Procedure:
-
Accurately weigh this compound benzoate and the polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 by weight).
-
Dissolve both components in a minimal amount of the selected solvent in a round-bottom flask.
-
Ensure complete dissolution by gentle stirring or sonication.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Scrape the dried solid dispersion, pulverize it into a fine powder, and store it in a desiccator.
-
Evaluate the dissolution characteristics of the prepared solid dispersion in comparison to the pure drug.
-
Protocol 2: Preparation of a this compound Benzoate-Cyclodextrin Inclusion Complex by Kneading Method
-
Materials: this compound benzoate, a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD), water, and ethanol.
-
Procedure:
-
Accurately weigh this compound benzoate and HP-β-CD in a specific molar ratio (e.g., 1:1).
-
Place the HP-β-CD in a mortar and add a small amount of water to moisten it.
-
Triturate the mixture to form a homogeneous paste.
-
Add the this compound benzoate to the paste and continue kneading for a specified time (e.g., 60 minutes).
-
During kneading, add a small amount of ethanol to maintain a paste-like consistency.
-
Dry the resulting product in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve.
-
Store the prepared inclusion complex in a well-closed container.
-
Assess the solubility and dissolution rate of the complex.
-
Visualizations
Caption: Mechanism of action of this compound benzoate as a DPP-4 inhibitor.
Caption: Experimental workflow for enhancing the aqueous solubility of this compound benzoate.
Caption: Decision logic for selecting a solubility enhancement strategy.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Methods of solubility enhancements | PPTX [slideshare.net]
- 5. This compound | dipeptidyl peptidase IV inhibitor | CAS# 312954-58-7 | InvivoChem [invivochem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 9. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 10. Different analytical methods for quantitative determination of alogliptin benzoate as single drug either in a biological sample or pharmaceutical dosage forms [erurj.journals.ekb.eg]
- 11. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijprajournal.com [ijprajournal.com]
Technical Support Center: Optimizing Dosing Frequency of Fotagliptin for Sustained DPP-4 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments aimed at optimizing the dosing frequency of Fotagliptin for sustained Dipeptidyl Peptidase-4 (DPP-4) inhibition.
I. This compound: Mechanism of Action and Pharmacokinetics
This compound is a potent and selective DPP-4 inhibitor under investigation for the treatment of type 2 diabetes mellitus.[1] By inhibiting the DPP-4 enzyme, this compound prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately resulting in improved glycemic control.[2]
Pharmacokinetic Profile of this compound
A study in Chinese patients with type 2 diabetes mellitus receiving a once-daily oral dose of 24 mg this compound for 14 days revealed the following pharmacokinetic parameters:[1]
| Parameter | Value | Citation |
| Time to Maximum Concentration (Tmax) | ~1.5 hours | [1] |
| Duration of >80% DPP-4 Inhibition (Day 1) | 23.5 hours | [1] |
| Duration of >80% DPP-4 Inhibition (Day 14) | 24.0 hours | [1] |
| Accumulation Ratio (AUC) of this compound | 1.19 ± 0.10 | [1] |
| Inhibitory Concentration (IC50) | 2.27 nM | [3] |
A separate study investigating the co-administration of 24 mg this compound with metformin in healthy subjects provided the following steady-state pharmacokinetic data for this compound:[4]
| Parameter | Treatment | Geometric Mean Ratio (90% CI) |
| AUC0-24,ss | This compound + Metformin vs. This compound alone | 102.08% (98.9%, 105.36%) |
| Cmax,ss | This compound + Metformin vs. This compound alone | 110.65% (102.19%, 119.82%) |
II. Experimental Protocols
A. In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol describes a method to determine the in vitro inhibitory activity of this compound on DPP-4 using a fluorogenic substrate.
Materials:
-
This compound
-
Recombinant human DPP-4 enzyme
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate with clear bottom
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Assay Buffer.
-
Dilute the recombinant DPP-4 enzyme in Assay Buffer to the desired concentration.
-
Prepare the DPP-4 substrate solution in Assay Buffer.
-
-
Assay Setup (in triplicate):
-
100% Initial Activity Wells: Add Assay Buffer, diluted DPP-4 enzyme, and the same solvent used for the inhibitor.
-
Background Wells: Add Assay Buffer and the inhibitor solvent.
-
Positive Control Inhibitor Wells: Add Assay Buffer, diluted DPP-4 enzyme, and the positive control inhibitor.
-
Sample (Inhibitor) Wells: Add Assay Buffer, diluted DPP-4 enzyme, and the this compound dilutions.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add the DPP-4 substrate solution to all wells to initiate the reaction.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.
-
Fluorescence Reading: Read the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other wells.
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = [(Activity of 100% Initial Activity Control - Activity of Inhibitor Well) / Activity of 100% Initial Activity Control] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
B. In Vivo Time-Course of DPP-4 Inhibition
This protocol outlines a method to assess the duration of DPP-4 inhibition by this compound in an animal model (e.g., rats or mice).
Materials:
-
This compound
-
Animal model (e.g., male Wistar rats)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
DPP-4 activity assay kit (fluorometric or colorimetric)
Procedure:
-
Dosing: Administer a single oral dose of this compound to the animals. Include a vehicle control group.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
DPP-4 Activity Assay:
-
Perform a DPP-4 activity assay on the plasma samples according to the manufacturer's instructions.
-
Briefly, incubate the plasma with a DPP-4 substrate and measure the resulting signal (fluorescence or absorbance).
-
-
Data Analysis:
-
Calculate the percent DPP-4 inhibition at each time point relative to the pre-dose (0 hour) or vehicle control group.
-
Plot the percent DPP-4 inhibition versus time to visualize the duration of action.
-
III. Visualizations
Caption: Signaling pathway of this compound's DPP-4 inhibition.
Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.
Caption: Troubleshooting logic for the in vitro DPP-4 assay.
IV. Troubleshooting and FAQs
In Vitro Assay Troubleshooting
Q1: I am observing high background fluorescence in my assay. What could be the cause and how can I fix it?
A1: High background fluorescence can be caused by several factors:
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Autofluorescence of the test compound: Some compounds inherently fluoresce at the excitation and emission wavelengths of the assay.
-
Solution: Run a control plate with your compound in assay buffer without the enzyme and substrate to measure its intrinsic fluorescence. Subtract this value from your assay readings.
-
-
Contaminated reagents or microplate: Impurities in the assay buffer, enzyme, or substrate, or a dirty microplate can contribute to background fluorescence.
-
Solution: Use high-purity reagents and sterile, new microplates for each experiment.[2]
-
-
Substrate degradation: The fluorogenic substrate may degrade over time, leading to increased background signal.
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Solution: Prepare the substrate solution fresh for each experiment and protect it from light.
-
Q2: My positive control inhibitor is showing weak or no inhibition. What should I do?
A2: This issue can arise from several sources:
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Inactive positive control: The positive control may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of the positive control inhibitor.
-
-
Incorrect concentration of the positive control: An error in the dilution of the positive control will lead to inaccurate results.
-
Solution: Carefully re-prepare the dilutions of your positive control.
-
-
High enzyme concentration: If the concentration of the DPP-4 enzyme is too high, it may overwhelm the inhibitor.
-
Solution: Optimize the DPP-4 enzyme concentration by running a titration experiment to find a concentration that gives a robust signal without being excessive.
-
Q3: My replicate readings are inconsistent. What are the likely causes?
A3: Inconsistent readings are often due to technical errors:
-
Pipetting inaccuracies: Small variations in the volumes of reagents added to each well can lead to significant differences in the final readings.
-
Solution: Ensure your pipettes are calibrated and use proper pipetting techniques. For better consistency, prepare a master mix of reagents to be added to multiple wells.[2]
-
-
Temperature fluctuations: Inconsistent incubation temperatures across the plate can affect enzyme activity.
-
Solution: Ensure the entire plate is incubated at a stable and uniform temperature.
-
-
Well-to-well variability in the microplate reader: Some plate readers may have variations in signal detection across the plate.
-
Solution: Consult your plate reader's manual to check for and correct any inconsistencies.
-
In Vivo Experiment Troubleshooting
Q4: There is a significant discrepancy between my in vitro IC50 and the in vivo efficacy of this compound. Why might this be?
A4: Discrepancies between in vitro and in vivo results are common and can be attributed to several factors:
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Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a living organism will affect its concentration at the target site and its duration of action. This compound is rapidly absorbed with a Tmax of about 1.5 hours.[1]
-
Metabolism: this compound is not primarily metabolized by cytochrome P450 enzymes. It has two major metabolites, M1 (no inhibitory effect on DPP-4) and M2-1 (slight inhibition).[3] The presence of metabolites with different activities can influence the overall in vivo effect.
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Protein binding: Binding of this compound to plasma proteins can reduce the free concentration of the drug available to inhibit DPP-4.
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Biological complexity: In vitro assays use purified enzymes in a controlled environment, whereas in vivo systems involve complex interactions with other enzymes, substrates, and physiological feedback mechanisms.
Q5: How can I ensure I am accurately measuring the extent of DPP-4 inhibition over time in my in vivo study?
A5: To accurately determine the time-course of DPP-4 inhibition:
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Establish a stable baseline: Measure DPP-4 activity in pre-dose samples to establish a baseline for each animal.
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Appropriate time points: Collect samples at frequent intervals, especially around the expected Tmax, to capture the peak inhibition and the subsequent decline.
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Consistent sample handling: Process all blood samples consistently and promptly to minimize ex vivo degradation of DPP-4 or the inhibitor.
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Include a vehicle control group: This will help to account for any diurnal variations or other time-dependent changes in DPP-4 activity that are not related to the drug treatment.
General FAQs
Q6: What is the recommended dosing frequency for this compound based on current data?
A6: Based on a 14-day study in patients with type 2 diabetes, a once-daily dosing regimen of 24 mg this compound resulted in greater than 80% DPP-4 inhibition for approximately 24 hours.[1] This suggests that a once-daily dosing frequency is likely to be clinically efficacious.
Q7: Does co-administration of metformin affect the pharmacokinetics of this compound?
A7: A study in healthy subjects showed that co-administration of metformin does not lead to clinically significant drug-drug interactions with this compound. Therefore, dose adjustment of this compound is not required when co-administered with metformin.[4]
Q8: What are the key advantages of using a fluorometric assay for DPP-4 inhibition screening?
A8: Fluorometric assays are generally more sensitive than spectrophotometric assays, allowing for the use of lower concentrations of enzyme and substrate. This can be particularly advantageous when working with expensive or limited reagents.
References
- 1. Safety, Pharmacokinetics, and Pharmacodynamics of a Dipeptidyl Peptidase-4 Inhibitor: A Randomized, Double-Blinded, Placebo-Controlled Daily Administration of this compound Benzoate for 14 Days for Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. This compound monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and pharmacokinetic interaction between this compound, a dipeptidyl peptidase-4 inhibitor, and metformin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Fotagliptin Drug-Drug Interaction Potential: A Technical Support Guide for Preclinical Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their preclinical evaluation of Fotagliptin's drug-drug interaction (DDI) potential.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound based on preclinical data?
A1: Preclinical and clinical studies have indicated that this compound is not primarily metabolized by cytochrome P450 (CYP) enzymes[1]. The drug is mainly eliminated through other pathways. Two major metabolites have been identified, M1, which has no inhibitory effect on the target enzyme DPP-4, and M2-1, which shows slight inhibitory activity[1]. This suggests a low potential for this compound to be a victim of CYP-mediated drug interactions.
Q2: Does this compound show significant inhibition of major CYP450 enzymes in vitro?
A2: While specific IC50 values for this compound are not publicly available, the information that it is not primarily metabolized by CYP enzymes suggests a low likelihood of it being a potent inhibitor of these enzymes[1]. For context, other gliptins, like Cetagliptin, have been shown to have no significant inhibitory effect on major CYPs such as CYP1A2, CYP2C8, CYP2B6, CYP2C9, CYP2C19, and CYP3A4, with only moderate inhibition of CYP2D6 observed in vitro[2]. Researchers should perform their own in vitro assessments to confirm the inhibitory profile of this compound.
Q3: Is there evidence of this compound inducing CYP450 enzymes?
Q4: What is known about the interaction of this compound with drug transporters?
A4: There is limited public information on the interaction of this compound with specific drug transporters. For similar molecules like Cetagliptin, it has been identified as a substrate for P-glycoprotein (P-gp)[2]. It is crucial for researchers to conduct in vitro studies to evaluate whether this compound is a substrate or inhibitor of key uptake and efflux transporters, such as P-gp, BCRP, OATs, and OCTs, to fully understand its DDI potential.
Q5: Are there any clinically observed drug-drug interactions with this compound?
A5: A clinical study investigating the co-administration of this compound with metformin, a common combination therapy for type 2 diabetes, found no clinically significant pharmacokinetic drug-drug interactions[3][4]. This clinical finding aligns with the preclinical profile suggesting a low DDI potential.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| High variability in in vitro CYP inhibition results. | - Instability of this compound in the assay medium.- Non-specific binding to assay components.- Issues with the microsomal preparation or probe substrate metabolism. | - Assess the stability of this compound under incubation conditions.- Use appropriate concentrations of albumin or other trapping agents to minimize non-specific binding.- Include positive and negative controls for each CYP isoform to ensure assay validity. |
| Unexpected cytotoxicity in hepatocyte induction assays. | - High concentrations of this compound exceeding the tolerance of primary hepatocytes.- Solvent (e.g., DMSO) concentration is too high. | - Determine the maximum non-toxic concentration of this compound in a preliminary cytotoxicity assay.- Ensure the final solvent concentration in the incubation medium is below the recommended limit (typically <0.5%). |
| Conflicting results between in vitro transporter substrate and inhibition assays. | - this compound may be a substrate for one transporter and an inhibitor for another.- The concentrations used in the assays may not be clinically relevant. | - Test this compound across a wide concentration range in both substrate and inhibition assays for each transporter.- Relate the obtained Ki or IC50 values to the expected clinical plasma concentrations of this compound. |
Data Presentation
Table 1: Representative In Vitro CYP450 Inhibition Profile for a DPP-4 Inhibitor (Example Data)
| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Potential |
| CYP1A2 | Phenacetin | > 50 | Low |
| CYP2C9 | Diclofenac | > 50 | Low |
| CYP2C19 | S-Mephenytoin | > 50 | Low |
| CYP2D6 | Dextromethorphan | 25 | Low to Moderate |
| CYP3A4 | Midazolam | > 50 | Low |
| CYP3A4 | Testosterone | > 50 | Low |
| Note: This table is for illustrative purposes based on typical findings for DPP-4 inhibitors and does not represent actual data for this compound. |
Table 2: Representative In Vitro CYP450 Induction Profile for a DPP-4 Inhibitor (Example Data)
| CYP Isoform | Induction Endpoint | Fold Change vs. Vehicle Control | Conclusion |
| CYP1A2 | mRNA expression | < 2-fold | No significant induction |
| CYP2B6 | mRNA expression | < 2-fold | No significant induction |
| CYP3A4 | mRNA expression | < 2-fold | No significant induction |
| Note: This table is for illustrative purposes and does not represent actual data for this compound. |
Table 3: Clinical Drug-Drug Interaction Study of this compound with Metformin
| Pharmacokinetic Parameter | This compound (FOT) + Metformin (MET) vs. FOT alone (Geometric Mean Ratio [90% CI]) | Metformin (MET) + this compound (FOT) vs. MET alone (Geometric Mean Ratio [90% CI]) |
| AUC | 102.08% (98.9%, 105.36%)[4] | 113.41% (100.32%, 128.22%)[4] |
| Cmax | 110.65% (102.19%, 119.82%)[4] | 97.11% (83.80%, 112.55%)[4] |
Experimental Protocols
1. In Vitro Cytochrome P450 Inhibition Assay
This protocol outlines a typical experiment to determine the IC50 of this compound against major CYP isoforms.
Caption: Workflow for in vitro CYP450 inhibition assay.
2. In Vitro Cytochrome P450 Induction Assay
This protocol describes a common method for evaluating the potential of this compound to induce CYP enzymes in primary human hepatocytes.
Caption: Workflow for in vitro CYP450 induction assay.
3. Transporter Interaction Studies (Substrate and Inhibition)
This diagram illustrates the general workflow to assess if this compound is a substrate or inhibitor of a specific drug transporter expressed in a cell line.
Caption: Workflow for in vitro drug transporter interaction studies.
References
- 1. This compound monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro study of the drug-drug interaction potential of cetagliptin and clinical study of pharmacokinetic interaction of cetagliptin and metformin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety and pharmacokinetic interaction between this compound, a dipeptidyl peptidase-4 inhibitor, and metformin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Fotagliptin Pharmacokinetic Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to minimize variability in Fotagliptin pharmacokinetic (PK) studies. The following troubleshooting guides and Frequently Asked Questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of variability in this compound pharmacokinetic studies?
Variability in this compound PK studies can arise from several factors, broadly categorized as analytical, biological, and procedural.
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Analytical Variability: This stems from the bioanalytical method used to quantify this compound in biological matrices. Key contributors include matrix effects, instrument sensitivity, and sample preparation inconsistencies.
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Biological Variability: Inherent differences in the test subjects (animal or human) significantly impact drug absorption, distribution, metabolism, and excretion (ADME). Factors include genetic makeup, age, sex, health status, and gut microbiome composition. For preclinical studies, the choice of animal species and strain is a major contributor.
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Procedural Variability: Inconsistencies in study execution can introduce significant variability. This includes variations in drug administration (e.g., gavage technique), blood sampling times and methods, sample handling and storage, and the fed or fasted state of the subjects.
Q2: How does food intake affect the pharmacokinetics of this compound?
While specific food effect studies for this compound are not extensively published in the public domain, studies on other DPP-4 inhibitors can provide insights. For instance, a study on Cetagliptin showed no significant food effects. However, it is a common practice to assess the impact of a high-fat meal on the bioavailability of new drug candidates. A high-fat meal can delay gastric emptying and alter gastrointestinal pH, potentially affecting the rate and extent of drug absorption. For some drugs, co-administration with a high-fat meal can increase Cmax and AUC, while for others, it can have the opposite effect. Therefore, it is crucial to standardize the feeding schedule in preclinical and clinical studies to minimize this source of variability.
Q3: What are the known pharmacokinetic parameters of this compound and other DPP-4 inhibitors in common preclinical species?
Obtaining consistent pharmacokinetic data across different preclinical species is vital for successful translation to human studies. While specific preclinical data for this compound is limited in publicly available literature, data from other DPP-4 inhibitors can serve as a useful reference. It is important to note that these are approximations and conducting pilot studies for this compound in the selected species is highly recommended.
Table 1: Comparative Pharmacokinetic Parameters of DPP-4 Inhibitors in Preclinical Species (Oral Administration)
| Parameter | Saxagliptin (Rat) | Saxagliptin (Dog) | Saxagliptin (Monkey) | Anagliptin (Rat) | Anagliptin (Dog) | Carmegliptin (Rat) | Carmegliptin (Dog) | Carmegliptin (Monkey) |
| Dose (mg/kg) | 1 | 0.5 | 0.5 | 10 | 10 | 3 | 2.5 | 2.5 |
| Tmax (h) | 0.5 | 1.0 | 1.0 | 0.8 ± 0.3 | 1.3 ± 0.6 | ~1 | ~1 | ~1 |
| Cmax (ng/mL) | 48 ± 11 | 29 ± 5 | 49 ± 11 | 1080 ± 210 | 1260 ± 240 | - | - | - |
| AUC (ng·h/mL) | 136 ± 28 | 104 ± 20 | 179 ± 40 | 3450 ± 680 | 8860 ± 1650 | - | - | - |
| T½ (h) | 2.1 | 2.5 | 4.4 | 2.4 ± 0.4 | 4.7 ± 0.7 | ~3 | ~4 | ~4 |
| Bioavailability (%) | 50 | 75 | 67 | 38.1 - 85.5 | 70.4 | 28 | 174 | 132 |
Disclaimer: This table provides comparative data from different studies on various DPP-4 inhibitors and should be used for reference only. Experimental conditions may vary between studies.[1][2][3][4]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Inconsistent Oral Gavage Technique | Standardize Gavage Procedure: Ensure all personnel are trained on a consistent oral gavage technique. Use appropriate gavage needle size for the animal model. Verify the correct placement of the gavage tube to avoid accidental administration into the lungs. | Improper dosing can lead to significant differences in the amount of drug delivered to the stomach, resulting in high variability in absorption. |
| Variable Food Intake | Control Feeding Schedule: Implement a strict fasting protocol before drug administration. If a fed study is required, provide a standardized meal at a consistent time before dosing. | Food can significantly alter drug absorption. A consistent fed or fasted state across all subjects is critical. |
| Inconsistent Blood Sampling | Standardize Sampling Times and Technique: Adhere strictly to the planned blood sampling schedule. Use a consistent blood collection site and technique to minimize stress and physiological variations. | Deviations from the sampling schedule can lead to inaccurate pharmacokinetic profiles. Stress from improper handling can alter blood flow and drug distribution. |
| Sample Hemolysis | Optimize Blood Collection and Handling: Use appropriate gauge needles and collection tubes. Avoid vigorous shaking of blood samples. Centrifuge samples promptly to separate plasma. | Hemolysis can release enzymes and other components from red blood cells that may degrade this compound or interfere with the bioanalytical assay. |
| Improper Sample Storage | Maintain Consistent Storage Conditions: Store plasma samples at a consistent, validated temperature (e.g., -80°C) immediately after processing. Avoid repeated freeze-thaw cycles. | This compound and its metabolites may be unstable at higher temperatures or with repeated freeze-thaw cycles, leading to degradation and inaccurate quantification. |
Issue 2: Poor Peak Shape or Low Sensitivity in UPLC-MS/MS Analysis
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Matrix Effects | Optimize Sample Preparation: Employ a more rigorous sample clean-up method such as solid-phase extraction (SPE) instead of simple protein precipitation. Use a stable isotope-labeled internal standard for this compound. | Co-eluting endogenous components from the plasma matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification and poor peak shape. |
| Suboptimal LC-MS/MS Parameters | Re-optimize Instrument Settings: Verify and optimize MS parameters such as cone voltage, collision energy, and source temperature. Evaluate different mobile phase compositions and gradients to improve chromatographic separation. | Incorrect instrument settings can lead to poor ionization, fragmentation, and chromatographic resolution, resulting in low sensitivity and asymmetric peaks. |
| Column Degradation | Replace or Clean the Analytical Column: If peak shape deteriorates over time, the column may be contaminated or degraded. Follow the manufacturer's instructions for cleaning or replace the column. | Accumulation of matrix components on the column can lead to poor chromatography. |
| Sample Preparation Inconsistency | Automate or Standardize Sample Preparation: Use automated liquid handlers for precise and repeatable pipetting. Ensure thorough mixing and consistent incubation times. | Manual sample preparation is prone to human error, leading to variability in extraction recovery and final sample concentration. |
Experimental Protocols
Protocol 1: Oral Gavage in Rats for Pharmacokinetic Studies
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Animal Preparation: Acclimatize male Sprague-Dawley rats (200-250 g) for at least 3 days before the experiment. Fast the rats overnight (approximately 12 hours) with free access to water.
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Dosing Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
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Dose Administration:
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Weigh each rat to determine the exact dosing volume. The recommended maximum oral gavage volume for rats is 10 mL/kg.[5][6][7][8][9]
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Gently restrain the rat.
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Use a sterile, ball-tipped gavage needle of appropriate size (e.g., 16-18 gauge for adult rats).
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Measure the distance from the rat's snout to the last rib to estimate the length of insertion.
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Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
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Observe the animal for any signs of distress after dosing.
-
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Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
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Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 4000 rpm for 10 minutes) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
Protocol 2: UPLC-MS/MS Quantification of this compound in Rat Plasma
This protocol is adapted from a validated method for human plasma and may require optimization for rat plasma.[10][11]
-
Sample Preparation (Solid-Phase Extraction - SPE):
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Thaw plasma samples on ice.
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To 50 µL of plasma, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled this compound) in methanol.
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Vortex for 30 seconds.
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Condition an SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
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Load the pre-treated sample onto the SPE cartridge.
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Wash the cartridge with 1 mL of 5% methanol in water.
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Elute this compound and the internal standard with 1 mL of 5% formic acid in methanol.
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Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
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Mobile Phase A: 5 mM ammonium acetate in water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A linear gradient from 5% to 95% B over 3 minutes.
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Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
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MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard. These should be optimized for the specific instrument. For example, for this compound, a potential transition could be based on its molecular weight.
-
Table 2: Example UPLC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| Column Temperature | 40 °C |
| Sample Temperature | 10 °C |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Energy | Optimized for specific transitions |
Note: These parameters are illustrative and require optimization for the specific instrument and laboratory conditions.
Visualizations
DPP-4 Inhibition and GLP-1 Signaling Pathway
Caption: Mechanism of this compound action via DPP-4 inhibition.
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: Workflow for a typical preclinical pharmacokinetic study.
Troubleshooting Logic for High Pharmacokinetic Variability
Caption: A logical approach to troubleshooting high PK variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and metabolism of the dipeptidyl peptidase IV inhibitor carmegliptin in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 10. Development and validation of a UPLC-MS/MS method for simultaneous determination of this compound and its two major metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Investigating Food's Impact on Fotagliptin Absorption in Animal Models
Disclaimer: As of November 2025, specific animal studies detailing the impact of food on Fotagliptin absorption are not publicly available. This guide provides a framework for researchers based on general principles of preclinical food effect studies for orally administered drugs and data from other dipeptidyl peptidase-4 (DPP-4) inhibitors. The provided data and protocols are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: Why is it important to study the effect of food on this compound absorption in preclinical animal models?
A1: Understanding the impact of food on the absorption of an oral drug like this compound is crucial for several reasons. Food can alter the gastrointestinal environment, affecting the drug's dissolution, absorption, and overall systemic exposure[1]. Early assessment in animal models helps to predict potential food effects in humans, which can influence clinical trial design and dosing recommendations[2][3]. A significant food effect could impact the drug's efficacy and safety profile[1].
Q2: What are the common animal models used for food effect studies?
A2: The beagle dog is a commonly used model for preclinical food effect studies due to similarities in its gastrointestinal physiology to humans[2][4][5]. Other models, such as pigs and non-human primates, may also be considered[2].
Q3: What are the key pharmacokinetic parameters to assess in a food effect study?
A3: The primary pharmacokinetic (PK) parameters to evaluate are:
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Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
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Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
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AUC (Area Under the Curve): Represents the total drug exposure over time.
Q4: What constitutes a "fed" versus a "fasted" state in animal studies?
A4: In a "fasted" state, animals are typically fasted overnight (e.g., 12-18 hours) with free access to water before drug administration. In a "fed" state, a standardized meal, often a high-fat meal to maximize the potential for interaction, is given a short period (e.g., 30 minutes) before the drug is administered[6].
Q5: What physicochemical properties of this compound might suggest a potential for a food effect?
A5: While detailed public information is limited, as a small molecule, its solubility and permeability characteristics (as per the Biopharmaceutics Classification System - BCS) would be key predictors. For instance, poorly soluble drugs (BCS Class II and IV) are more likely to be affected by food, which can enhance their dissolution and absorption[7]. This compound is soluble in DMSO[8][9].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in plasma concentrations within the same group (fed or fasted). | - Inconsistent food consumption among animals in the fed group.- Regurgitation or vomiting of the dose.- Differences in gastric pH between individual animals, especially in dogs[1]. | - Ensure animals in the fed group consume the entire meal within a specified timeframe.- Closely monitor animals post-dosing for any signs of regurgitation.- Consider using a larger group of animals to account for inter-individual variability. |
| No detectable drug levels in some animals. | - Dosing error (e.g., incomplete administration).- Formulation issues leading to poor dissolution.- Pre-systemic degradation of the compound. | - Refine the dosing technique to ensure the full dose is administered.- Evaluate the formulation for adequate solubility and stability in the gastrointestinal tract.- Analyze for major metabolites to investigate potential rapid metabolism. |
| Unexpectedly low bioavailability in the fasted state. | - Poor solubility of the drug in fasted-state intestinal fluids.- The drug may require bile salts (stimulated by food) for adequate solubilization. | - Re-evaluate the formulation; consider a solubilizing formulation if not already in use.- This finding itself is a key part of the food effect assessment and may indicate a positive food effect. |
| Tmax is significantly delayed in the fed state, but AUC is unchanged. | - Food delays gastric emptying, which is a common effect[7]. | - This is a typical food effect and may not be clinically significant if overall exposure (AUC) is unaffected. Document the finding as a change in the rate of absorption. |
Experimental Protocols
General Protocol for a Crossover Food Effect Study in Beagle Dogs
This protocol outlines a standard design for assessing the impact of food on the oral absorption of a compound like this compound.
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Animal Model: Adult male or female beagle dogs (n=6-8), appropriately acclimated.
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Study Design: A randomized, two-period, two-sequence crossover design. This means each dog will receive the drug under both fed and fasted conditions, separated by a washout period.
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Dosing:
-
Dose: A single oral dose of this compound. The formulation should be consistent with what is planned for further development.
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Fasted State: Animals are fasted overnight (at least 12 hours) prior to dosing. Water is available ad libitum.
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Fed State: After an overnight fast, animals are given a standardized high-fat meal (e.g., as recommended by FDA guidance for clinical studies, adapted for the animal's size) 30 minutes before dosing[6].
-
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Washout Period: A period of at least 7-10 half-lives of the drug between the two dosing periods to ensure complete elimination of the drug from the system.
-
Blood Sampling:
-
Serial blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma is harvested and stored frozen until analysis.
-
-
Bioanalysis: Plasma samples are analyzed for this compound concentrations using a validated bioanalytical method (e.g., LC-MS/MS).
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Pharmacokinetic Analysis: Cmax, Tmax, and AUC are calculated for each animal in each treatment group using non-compartmental analysis.
-
Statistical Analysis: The geometric mean ratios (Fed/Fasted) for Cmax and AUC are calculated, along with their 90% confidence intervals, to determine the presence and magnitude of a food effect.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of this compound in Beagle Dogs (Hypothetical Data)
| Parameter | Fasted State (Mean ± SD) | Fed State (Mean ± SD) | Geometric Mean Ratio (Fed/Fasted) [90% CI] |
| Cmax (ng/mL) | 850 ± 150 | 720 ± 130 | 0.85 [0.75 - 0.96] |
| Tmax (hr) | 1.5 ± 0.5 | 3.0 ± 1.0 | N/A |
| AUC₀-t (nghr/mL) | 6200 ± 1100 | 6450 ± 1250 | 1.04 [0.95 - 1.14] |
| AUC₀-inf (nghr/mL) | 6350 ± 1150 | 6600 ± 1300 | 1.04 [0.96 - 1.13] |
This table presents hypothetical data for illustrative purposes.
Visualizations
Experimental Workflow for a Preclinical Food Effect Study
Caption: Crossover experimental design for a preclinical food effect study.
References
- 1. Food Effects on Oral Drug Absorption: Preliminary Investigation of Mechanisms and Case Studies in Large Animal Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. Development and validation of a preclinical food effect model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. allucent.com [allucent.com]
- 7. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Assessing Hypoglycemic Potential of Fotagliptin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the potential for hypoglycemic events with Fotagliptin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, once-daily dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] Its primary mechanism of action is to prevent the degradation of incretin hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. This glucose-dependent action is a key factor in its low potential for causing hypoglycemia.[2]
Q2: What is the expected risk of hypoglycemia with this compound based on clinical trial data?
Clinical trial data indicates a low incidence of hypoglycemia with this compound treatment. In a 52-week, randomized, double-blind, placebo-controlled phase 3 trial, the overall incidence of hypoglycemia in patients receiving this compound monotherapy was 1.0%, which was the same as the incidence in the alogliptin group.[1][3] Another study showed that this compound treatment was not associated with a greater risk of hypoglycemic episodes compared to placebo or alogliptin. When used as an add-on to metformin, no severe hypoglycemic events were reported.
Q3: How does the hypoglycemic risk of this compound compare to other antidiabetic drug classes?
DPP-4 inhibitors as a class, including this compound, have a low intrinsic risk of hypoglycemia.[4] This is because their action is dependent on ambient glucose levels; they enhance insulin secretion only when blood glucose is elevated.[2] This contrasts with other classes of antidiabetic drugs like sulfonylureas, which stimulate insulin release irrespective of blood glucose levels and are associated with a higher risk of hypoglycemia.
Q4: Are there any specific patient populations at higher risk for hypoglycemia when using this compound?
While the overall risk is low, caution is advised when this compound is used in combination with other antidiabetic agents known to cause hypoglycemia, such as sulfonylureas or insulin. In such cases, a dose reduction of the sulfonylurea or insulin may be necessary to minimize the risk of hypoglycemic events.
Q5: What are the key preclinical and clinical methods to assess the hypoglycemic potential of a DPP-4 inhibitor like this compound?
A combination of in vitro, in vivo, and clinical studies are employed:
-
In Vitro Assays: Glucose uptake assays in cell lines (e.g., 3T3-L1 adipocytes) and insulin secretion assays using isolated pancreatic islets.
-
In Vivo Models: Hyperinsulinemic-euglycemic or hypoglycemic clamp studies in rodents are considered the gold standard for assessing insulin sensitivity and counter-regulatory responses to hypoglycemia.
-
Clinical Trials: Randomized controlled trials with rigorous monitoring and reporting of hypoglycemic events, often including continuous glucose monitoring (CGM).
Troubleshooting Guides for Experimental Protocols
In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
Issue: High variability in glucose uptake measurements between replicate wells.
-
Possible Cause: Inconsistent cell seeding density, incomplete differentiation of adipocytes, or pipetting errors.
-
Troubleshooting Steps:
-
Ensure a uniform single-cell suspension during seeding.
-
Visually confirm a high percentage of adipocyte differentiation (lipid droplet accumulation) before starting the assay.
-
Use calibrated pipettes and be meticulous with all liquid handling steps.
-
Increase the number of replicate wells to improve statistical power.
-
Issue: No significant increase in glucose uptake with positive control (insulin).
-
Possible Cause: Insulin resistance in the 3T3-L1 cells, inactive insulin, or issues with the glucose detection reagent.
-
Troubleshooting Steps:
-
Culture cells in a lower glucose medium for a period before the assay to improve insulin sensitivity.
-
Use a fresh, properly stored stock of insulin.
-
Verify the functionality of the glucose detection kit or radioactive glucose.
-
Ensure the serum starvation step is performed correctly to reduce basal glucose uptake.
-
In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets
Issue: Low viability of isolated islets.
-
Possible Cause: Harsh enzymatic digestion during isolation, mechanical stress, or inadequate culture conditions.
-
Troubleshooting Steps:
-
Optimize the concentration and incubation time of collagenase during the isolation procedure.
-
Handle islets gently with wide-bore pipette tips.
-
Culture islets in a specialized medium and allow for a recovery period after isolation.
-
Assess islet viability using a fluorescent dye (e.g., FDA/PI staining) before the experiment.
-
Issue: No glucose-stimulated insulin secretion (GSIS) in control islets.
-
Possible Cause: Damaged or dysfunctional islets, incorrect glucose concentrations, or issues with the insulin detection assay (ELISA).
-
Troubleshooting Steps:
-
Ensure islets are healthy and have had adequate time to recover post-isolation.
-
Prepare fresh glucose solutions and verify their concentrations.
-
Include a depolarization agent (e.g., KCl) as a positive control for insulin secretion.
-
Validate the insulin ELISA kit with known standards and follow the manufacturer's protocol precisely.
-
In Vivo Hyperinsulinemic-Euglycemic Clamp in Rodents
Issue: Difficulty in maintaining euglycemia during the clamp.
-
Possible Cause: Incorrect insulin infusion rate, inaccurate blood glucose measurements, or stress in the animal.
-
Troubleshooting Steps:
-
Adjust the insulin infusion rate based on the animal's body weight and expected insulin sensitivity.
-
Use a calibrated glucometer and perform frequent blood glucose monitoring (every 5-10 minutes).
-
Ensure the animal is properly acclimatized to the experimental setup to minimize stress-induced hyperglycemia.
-
Check the patency of the infusion catheters.
-
Issue: High mortality rate post-surgery.
-
Possible Cause: Surgical complications, infection, or inadequate post-operative care.
-
Troubleshooting Steps:
-
Refine the surgical technique for catheter implantation to minimize tissue damage and bleeding.
-
Maintain a sterile surgical environment.
-
Provide adequate post-operative analgesia and monitor the animal's recovery closely.
-
Ensure proper hydration and nutrition after surgery.
-
Quantitative Data Summary
Table 1: Incidence of Hypoglycemia in a 52-Week Phase 3 Clinical Trial of this compound
| Treatment Group | Number of Patients (n) | Incidence of Hypoglycemia (%) |
| This compound | 230 | 1.0[1][3][5] |
| Alogliptin | 113 | 1.0[1][3][5] |
| Placebo | 115 | 0.0 (during double-blind period) |
Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum.
-
Induce differentiation two days post-confluence using a differentiation cocktail (DMEM, 10% FBS, dexamethasone, IBMX, and insulin).
-
After 2 days, switch to DMEM with 10% FBS and insulin for another 2 days.
-
Maintain in DMEM with 10% FBS for an additional 4-6 days until mature adipocytes are formed.
-
-
Assay Procedure:
-
Serum starve differentiated adipocytes in serum-free DMEM for 2-4 hours.
-
Wash cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate cells with this compound at various concentrations or vehicle control in KRH buffer for 30 minutes.
-
Add insulin (positive control) or vehicle to the respective wells for 20 minutes.
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG) and incubate for 5-10 minutes.
-
Terminate the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Normalize glucose uptake to the total protein content in each well.
-
Protocol 2: In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets
-
Islet Isolation:
-
Isolate pancreatic islets from rodents by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS to allow for recovery.
-
-
Static Insulin Secretion Assay:
-
Hand-pick islets of similar size and place them in groups of 5-10 per well of a 24-well plate.
-
Pre-incubate the islets in Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (e.g., 2.8 mM) for 1-2 hours.
-
Replace the pre-incubation buffer with fresh KRB buffer containing low glucose, high glucose (e.g., 16.7 mM), or high glucose plus various concentrations of this compound.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant for insulin measurement using an ELISA kit.
-
Lyse the islets to measure total insulin content for normalization.
-
Protocol 3: In Vivo Hyperinsulinemic-Euglycemic Clamp in Rodents
-
Surgical Preparation:
-
Implant catheters into the jugular vein (for infusions) and carotid artery (for blood sampling) of the rodent and allow for a 5-7 day recovery period.
-
-
Clamp Procedure:
-
Fast the animal overnight.
-
On the day of the experiment, connect the catheters to infusion pumps and a blood sampling line.
-
Start a continuous infusion of human insulin at a constant rate to suppress endogenous glucose production.
-
Monitor blood glucose every 5-10 minutes from the arterial catheter.
-
Infuse a variable rate of 20% glucose solution to maintain the blood glucose level at a constant euglycemic state (e.g., 100-120 mg/dL).
-
This compound or vehicle can be administered orally or via infusion prior to the clamp to assess its effect on insulin sensitivity (glucose infusion rate required to maintain euglycemia).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing hypoglycemic potential.
References
Validation & Comparative
A Head-to-Head Preclinical Comparison of Fotagliptin and Alogliptin for Type 2 Diabetes Mellitus
While direct head-to-head preclinical studies comparing fotagliptin and alogliptin are not publicly available, a comprehensive analysis of their individual preclinical data provides valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes the available information to offer a comparative overview of their in vitro and in vivo pharmacological profiles.
This comparison guide delves into the preclinical data of two dipeptidyl peptidase-4 (DPP-4) inhibitors, this compound and alogliptin, used in the management of type 2 diabetes mellitus. The objective is to present a side-by-side view of their potency, selectivity, and efficacy in preclinical models, based on currently accessible scientific literature. It is important to note that the absence of direct comparative studies necessitates a cross-study analysis, which may have inherent limitations.
In Vitro Pharmacology: Potency and Selectivity
The in vitro inhibitory activity against DPP-4 and selectivity against related proteases like DPP-8 and DPP-9 are crucial preclinical indicators of a DPP-4 inhibitor's potential efficacy and safety profile.
| Parameter | This compound | Alogliptin | Source(s) |
| DPP-4 IC50 | 2.27 nM | ~6.9 nM | [1][2] |
| Selectivity | Stated to be highly selective with no obvious influence on DPP-8 and DPP-9 | >10,000-fold selectivity for DPP-4 over DPP-2, DPP-8, DPP-9, fibroblast activation protein/seprase, prolyl endopeptidase, and tryptase (IC50 > 100,000 nM for these proteases) | [3][2] |
Key Insights: Both this compound and alogliptin are potent inhibitors of the DPP-4 enzyme. This compound exhibits a slightly lower IC50 value in the available literature, suggesting high potency. Alogliptin's preclinical data extensively documents its high selectivity, a characteristic that is desirable to minimize potential off-target effects. While this compound is described as highly selective, specific IC50 values for DPP-8 and DPP-9 from preclinical studies are not as readily available in the public domain.[3]
In Vivo Preclinical Efficacy
Preclinical studies in animal models of diabetes are vital for assessing the in vivo efficacy of new therapeutic agents. These studies provide data on glucose control, incretin hormone levels, and insulin secretion.
Alogliptin in Zucker fa/fa Rats
A study in Zucker fa/fa rats, a model of obesity and insulin resistance, demonstrated the in vivo efficacy of alogliptin. A single oral dose of alogliptin (0.3, 1, 3, and 10 mg/kg) resulted in:
-
DPP-4 Inhibition: 91% to 100% inhibition of plasma DPP-4 at 2 hours and 20% to 66% at 24 hours.[2]
-
Increased GLP-1: A 2- to 3-fold increase in the area under the curve (AUC) for plasma active glucagon-like peptide-1 (GLP-1) in the first 20 minutes after an oral glucose challenge.[2]
-
Enhanced Insulin Secretion: A 1.5- to 2.6-fold increase in the AUC for early-phase insulin secretion.[2]
-
Improved Glucose Tolerance: A 31% to 67% decrease in the AUC for blood glucose excursion following an oral glucose challenge.[2]
Alogliptin in Streptozotocin-Induced Diabetic Rats
In a model of type 1 diabetes induced by streptozotocin, treatment with alogliptin for 12 weeks after 4 weeks of untreated diabetes showed:
-
Significant improvement in motor nerve conduction velocity.[4]
-
Improved thermal response latency, indicating a beneficial effect on sensory neuropathy.[4]
-
Significantly improved vascular relaxation in epineurial arterioles in response to calcitonin gene-related peptide.[4]
Quantitative preclinical efficacy data for this compound in similar animal models were not available in the reviewed literature.
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the activity of the DPP-4 enzyme by 50% (IC50).
Methodology:
-
Reagents and Materials: Recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), assay buffer, and the test compounds (this compound, alogliptin) at various concentrations.
-
Procedure:
-
The DPP-4 enzyme is pre-incubated with varying concentrations of the test compound in an assay buffer in a 96-well plate.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
The fluorescence generated by the cleavage of the substrate is measured over time using a fluorescence plate reader.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The percent inhibition at each concentration of the test compound is determined relative to a control without the inhibitor.
-
The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Oral Glucose Tolerance Test (OGTT) in Rodents
Objective: To assess the effect of a drug on glucose metabolism after an oral glucose challenge.
Methodology:
-
Animals: Typically, rats or mice (e.g., Zucker diabetic fatty rats or streptozotocin-induced diabetic mice) are used.
-
Procedure:
-
Animals are fasted overnight to establish a baseline glucose level.
-
A baseline blood sample is collected (time 0).
-
The test compound (this compound or alogliptin) or vehicle is administered orally at a predetermined dose.
-
After a specified time (e.g., 30 or 60 minutes), a glucose solution is administered orally (gavage).
-
Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Blood glucose levels are measured in each sample.
-
The area under the curve (AUC) for blood glucose is calculated to quantify the overall glucose excursion. A reduction in the AUC in the drug-treated group compared to the vehicle group indicates improved glucose tolerance.
-
Signaling Pathway and Experimental Workflow
DPP-4 Inhibition Signaling Pathway
References
- 1. This compound monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic, pharmacodynamic, and efficacy profiles of alogliptin, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of streptozotocin-induced diabetic rats with alogliptin: effect on vascular and neural complications - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Fotagliptin and Other DPP-4 Inhibitors: A Guide for Researchers
A comprehensive analysis of the clinical performance of Fotagliptin in relation to other leading Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of Type 2 Diabetes Mellitus (T2DM). This guide provides a detailed comparison of efficacy, supported by experimental data and methodologies, to inform research and drug development professionals.
This compound, a novel dipeptidyl peptidase-4 (DPP-4) inhibitor, has demonstrated comparable efficacy to other established drugs in its class, offering a new therapeutic option for glycemic control in adults with T2DM.[1][2] Clinical trial data indicates that this compound effectively lowers key glycemic markers, positioning it as a viable alternative to other widely used DPP-4 inhibitors such as Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin.
Mechanism of Action: The Incretin Pathway
DPP-4 inhibitors exert their glucose-lowering effects by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] These hormones are released in response to food intake and play a crucial role in glucose homeostasis. By inhibiting the DPP-4 enzyme, these drugs increase the circulating levels of active GLP-1 and GIP, which in turn stimulates insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells in a glucose-dependent manner. This mechanism leads to a reduction in both fasting and postprandial glucose levels.[3][4]
Comparative Efficacy on Glycemic Parameters
The following tables summarize the comparative efficacy of this compound and other DPP-4 inhibitors based on key glycemic control parameters from various clinical trials.
Table 1: Change in HbA1c from Baseline
| Drug | Dosage | Treatment Duration | Change in HbA1c (%) | Comparator(s) |
| This compound | 12 mg once daily | 24 weeks | -0.70 | Placebo (-0.26), Alogliptin 25 mg (-0.72)[1][2] |
| This compound (add-on to Metformin) | 12 mg once daily | 24 weeks | -0.81 | Placebo + Metformin (-0.28)[6][7] |
| Alogliptin | 25 mg once daily | 16 weeks | -0.58 | Placebo[8] |
| Linagliptin | 5 mg once daily | 24 weeks | -1.2 (vs. -0.4 for placebo) | Placebo[9] |
| Saxagliptin | 5 mg once daily | 24 weeks | -0.33 (placebo-corrected) | Placebo[10][11] |
| Sitagliptin | 100 mg once daily | 12 months | -0.61 | Control (-0.29)[12] |
| Vildagliptin (add-on to Metformin) | 50 mg or 100 mg daily | 24 weeks | -0.7 to -1.1 (placebo-corrected) | Placebo + Metformin[13] |
Table 2: Change in Fasting Plasma Glucose (FPG) from Baseline
| Drug | Dosage | Treatment Duration | Change in FPG (mmol/L) | Comparator(s) |
| This compound (add-on to Metformin) | 12 mg once daily | 24 weeks | -1.10 | Placebo + Metformin (-0.71)[6] |
| Alogliptin | 12.5 mg or 25 mg once daily | 26 weeks | -1.09 to -1.10 | Placebo (-0.32)[14] |
| Linagliptin | 5 mg once daily | 24 weeks | -0.98 (vs. -0.32 for placebo) | Placebo[9] |
| Saxagliptin | 5 mg once daily | 24 weeks | -0.41 (placebo-corrected) | Placebo[10][11] |
| Sitagliptin | 100 mg once daily | 12 months | -1.51 (vs. +0.03 for control) | Control[12] |
| Vildagliptin (add-on to Metformin) | 50 mg or 100 mg daily | 24 weeks | -0.8 to -1.7 (placebo-corrected) | Placebo + Metformin[13] |
Table 3: Change in Postprandial Glucose (PPG) from Baseline
| Drug | Dosage | Treatment Duration | Change in PPG | Comparator(s) |
| Linagliptin | 5 mg once daily | 24 weeks | -2.02 mmol/L (vs. -0.97 mmol/L for placebo) | Placebo[9] |
| Saxagliptin | 5 mg once daily | 24 weeks | PPG AUC0-180: -168 mmol·min/L (placebo-corrected) | Placebo[10][11] |
| Vildagliptin | 50 mg or 100 mg daily | 24 weeks | 2-hour PPG: -1.9 to -2.3 mmol/L (placebo-corrected) | Placebo[15] |
Experimental Protocols: Key Clinical Trials
This compound Phase 3 Monotherapy Trial (NCT05782192)
This multicenter, randomized, double-blind, placebo-controlled phase 3 clinical trial was designed to assess the efficacy and safety of this compound in treatment-naive patients with T2DM.[1][2]
-
Patient Population: Adults (18–75 years old) with previously untreated T2DM.
-
Study Design: Patients were randomized in a 2:1:1 ratio to receive this compound (12 mg once daily), Alogliptin (25 mg once daily), or a placebo for a 24-week double-blind treatment period, followed by a 28-week open-label extension.[2]
-
Primary Efficacy Endpoint: The primary endpoint was the change in HbA1c from baseline to week 24.[2]
-
Key Secondary Endpoints: Included changes in FPG and the proportion of patients achieving an HbA1c target of <7.0%.
This compound Add-on to Metformin Trial
This phase 3 randomized, double-blind, placebo-controlled study assessed the efficacy and safety of this compound as an add-on therapy in patients with T2DM inadequately controlled with metformin alone.[6][7]
-
Patient Population: Patients with T2DM with inadequate glycemic control on a stable dose of metformin (≥1500 mg per day).[6][7]
-
Study Design: Patients were randomly allocated to receive this compound or a placebo in a 2:1 ratio for a 24-week double-blind treatment period, followed by a 28-week open-label extension where all patients received this compound.[6][7]
-
Primary Endpoint: The change in HbA1c level from baseline to week 24.[6][7]
Safety and Tolerability
Across clinical trials, this compound has demonstrated a favorable safety profile.[16] In the phase 3 monotherapy trial, the overall incidence of hypoglycemia was low and comparable between the this compound and Alogliptin groups (1.0% each over 52 weeks).[2][16] No drug-related serious adverse events were reported.[16] When used as an add-on to metformin, the incidence of adverse events was similar between the this compound and placebo groups, with no severe hypoglycemia events reported.[6][7]
Conclusion
This compound emerges as a potent and well-tolerated DPP-4 inhibitor for the management of type 2 diabetes. Its efficacy in reducing HbA1c and FPG is comparable to that of other established DPP-4 inhibitors, both as a monotherapy and in combination with metformin. The data presented in this guide, derived from rigorous clinical trials, provides a solid foundation for researchers and drug development professionals to evaluate the therapeutic potential and positioning of this compound within the evolving landscape of T2DM treatments. Further head-to-head comparative studies will be beneficial to delineate the nuanced differences in the efficacy and safety profiles among the various DPP-4 inhibitors.
References
- 1. This compound monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound add‐on therapy to metformin in patients with uncontrolled type 2 diabetes: A randomised, multicentre, double‐blind, placebo‐controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound add-on therapy to metformin in patients with uncontrolled type 2 diabetes: A randomised, multicentre, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of alogliptin in patients with type 2 diabetes mellitus: A multicentre randomized double-blind placebo-controlled Phase 3 study in mainland China, Taiwan, and Hong Kong - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Linagliptin on Glycemic Control in Chinese Patients with Newly-Diagnosed, Drug-Naïve Type 2 Diabetes Mellitus: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Saxagliptin improves glycemic control by modulating postprandial glucagon and C-peptide levels in Chinese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of sitagliptin treatment in older adults with moderately controlled type 2 diabetes: the STREAM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and safety of the dipeptidyl peptidase-4 inhibitor alogliptin added to pioglitazone in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. researchgate.net [researchgate.net]
Fotagliptin Demonstrates Non-Inferior Glycemic Control Compared to Alogliptin in Phase 3 Trial
A head-to-head comparison in a multicenter, randomized, double-blind, placebo-controlled phase 3 clinical trial has established the non-inferiority of the novel dipeptidyl peptidase-4 (DPP-4) inhibitor, fotagliptin, to the established therapy, alogliptin, for the management of type 2 diabetes mellitus (T2DM) in treatment-naive patients. The study also demonstrated that this compound was superior to placebo in improving glycemic control and was well-tolerated over a 52-week period.[1][2][3][4][5]
Both this compound and alogliptin belong to the class of DPP-4 inhibitors, which function by preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7][8][9][10][11] This mode of action leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately lowering blood glucose levels.[8][9][10][11]
Efficacy in Glycemic Control
The pivotal phase 3 study revealed that after 24 weeks of treatment, the mean decrease in HbA1c from baseline was comparable between the this compound and alogliptin groups.[1][2][3] this compound treatment resulted in a mean HbA1c reduction of -0.70%, while alogliptin treatment led to a -0.72% reduction.[1][2][3] The estimated mean treatment difference in HbA1c between this compound and alogliptin was 0.02%, with a 95% confidence interval that fell within the pre-specified non-inferiority margin of 0.4%.[1][2]
Furthermore, a significantly higher percentage of patients in both the this compound (37.0%) and alogliptin (35.5%) groups achieved the therapeutic target of HbA1c < 7.0% after 24 weeks, compared to the placebo group (15.5%).[1][2][3]
| Efficacy Endpoint (24 Weeks) | This compound (12 mg once daily) | Alogliptin (25 mg once daily) | Placebo |
| Mean Change from Baseline in HbA1c (%) | -0.70 | -0.72 | -0.26 |
| Treatment Difference vs. Placebo (95% CI) | -0.44% (-0.62% to -0.27%) | -0.46% (-0.67% to -0.26%) | N/A |
| Treatment Difference vs. Alogliptin (95% CI) | 0.02% (-0.16% to 0.19%) | N/A | N/A |
| Patients Achieving HbA1c < 7.0% (%) | 37.0 | 35.5 | 15.5 |
Safety and Tolerability Profile
Both this compound and alogliptin demonstrated a favorable safety profile over the 52-week study duration. The overall incidence of adverse events was low and comparable between the two active treatment groups. Importantly, the occurrence of hypoglycemia was minimal in both the this compound and alogliptin groups, with an incidence of 1.0% in each.[1][2][3][5] No drug-related serious adverse events were reported in any of the treatment arms.[1][2][3][5]
| Safety Endpoint (52 Weeks) | This compound | Alogliptin |
| Overall Incidence of Hypoglycemia (%) | 1.0 | 1.0 |
Experimental Protocol: Phase 3 Non-Inferiority Trial
This study was a multicenter, randomized, double-blind, placebo-controlled, phase 3 clinical trial designed to evaluate the efficacy and safety of this compound in treatment-naive adult patients with T2DM.
Patient Population: The trial enrolled adult patients with type 2 diabetes who were treatment-naive.
Study Design: The trial consisted of a 24-week double-blind treatment period followed by a 28-week open-label extension, for a total duration of 52 weeks.[1][2][3][4] Patients were randomized in a 2:1:1 ratio to receive either this compound (12 mg once daily), alogliptin (25 mg once daily), or a placebo.[1][2][3][4][12]
Primary Efficacy Endpoint: The primary endpoint was the change in Hemoglobin A1c (HbA1c) from baseline to week 24.[1][2][3] The study was designed to first establish the superiority of this compound over placebo and then to assess the non-inferiority of this compound compared to alogliptin.[2]
Statistical Analysis: A non-inferiority margin of 0.4% for the difference in HbA1c between this compound and alogliptin was pre-specified.[2]
Signaling Pathway and Experimental Workflow
The mechanism of action for both this compound and alogliptin involves the inhibition of the DPP-4 enzyme, which plays a key role in glucose homeostasis.
Caption: Mechanism of action of this compound and Alogliptin.
The clinical trial followed a structured workflow to ensure robust and unbiased data collection.
Caption: Workflow of the comparative clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. This compound, potential new approach for treatment-naive patients with type 2 diabetes [medicaldialogues.in]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Alogliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]
- 8. What is this compound Benzoate used for? [synapse.patsnap.com]
- 9. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Alogliptin [pdb101.rcsb.org]
- 10. What is the mechanism of Alogliptin Benzoate? [synapse.patsnap.com]
- 11. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 12. newdrugapprovals.org [newdrugapprovals.org]
Head-to-Head Preclinical Comparison of DPP-4 Inhibitors in Type 2 Diabetes Models
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of five commonly used dipeptidyl peptidase-4 (DPP-4) inhibitors—alogliptin, linagliptin, saxagliptin, sitagliptin, and vildagliptin—in mouse models of type 2 diabetes. The information herein is supported by experimental data from head-to-head comparative studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro inhibitory potency and the in vivo glucose-lowering efficacy of the five DPP-4 inhibitors based on a head-to-head comparative study in mice.[1]
Table 1: In Vitro DPP-4 Inhibitory Potency
| DPP-4 Inhibitor | IC50 (nmol/L) against human DPP-4 | IC50 (nmol/L) against murine DPP-4 |
| Alogliptin | 5.3 | 4.2 |
| Linagliptin | 0.14 | 0.23 |
| Saxagliptin | 1.3 | 1.1 |
| Sitagliptin | 4.0 | 4.0 |
| Vildagliptin | 34 | 23 |
IC50 (half maximal inhibitory concentration) values represent the concentration of the inhibitor required to inhibit 50% of the DPP-4 enzyme activity. A lower IC50 value indicates higher potency.[1]
Table 2: In Vivo Glucose-Lowering Efficacy in an Oral Glucose Tolerance Test (OGTT) in Mice
| DPP-4 Inhibitor | Dose Range (mg/kg) | Maximal Plasma DPP-4 Inhibition (%) | Maximal Reduction in Glucose Excursion (%) |
| Alogliptin | 0.01 - 3.0 | ~80-95 | >50 |
| Linagliptin | 0.01 - 3.0 | ~80-95 | >50 |
| Saxagliptin | 0.01 - 3.0 | ~80-95 | >50 |
| Sitagliptin | 0.01 - 3.0 | ~80-95 | >50 |
| Vildagliptin | 0.01 - 3.0 | ~80-95 | >50 |
All compounds dose-dependently inhibited plasma DPP-4 activity and reduced plasma glucose excursion during the OGTT, with maximal effects observed at doses within the 0.01 to 3.0 mg/kg range.[1]
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol outlines the procedure for assessing the in vivo glucose-lowering efficacy of DPP-4 inhibitors.
1. Animals and Acclimation:
-
Male C57/Bl6N mice are used.
-
Animals are acclimated for at least one week before the experiment with ad libitum access to standard chow and water.
2. Dosing and Administration:
-
Mice are fasted overnight (approximately 18-21 hours) before the experiment.
-
DPP-4 inhibitors (alogliptin, linagliptin, saxagliptin, sitagliptin, or vildagliptin) are formulated in a vehicle of 0.25% methylcellulose.
-
The inhibitors are administered orally by gavage at doses ranging from 0.01 to 3.0 mg/kg body weight, 60 minutes before the glucose challenge.[1] A control group receives the vehicle only.
3. Glucose Challenge and Blood Sampling:
-
At t=0 minutes (60 minutes after inhibitor administration), a baseline blood glucose measurement is taken from a tail bleed.
-
Immediately following the baseline measurement, dextrose is administered orally by gavage at a dose of 5 g/kg body weight.[1]
-
Subsequent blood glucose levels are measured from tail bleeds at 20, 40, 60, and 120 minutes after the dextrose challenge.[1]
-
A separate group of vehicle-treated mice is challenged with water instead of dextrose to serve as a negative control.[1]
4. Data Analysis:
-
The area under the curve (AUC) for glucose excursion is calculated for each treatment group to quantify the overall glucose-lowering effect.
Figure 1: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).
In Vitro and Ex Vivo Plasma DPP-4 Activity Assay
This fluorometric assay is used to determine the inhibitory potency of the compounds on DPP-4 enzyme activity.
1. In Vitro Assay (Human and Murine DPP-4):
-
Reagents:
-
Recombinant human DPP-4.
-
Mouse plasma (as a source of murine DPP-4).
-
HEPES buffer (100 mmol/L, pH 7.5).
-
Bovine Serum Albumin (BSA, 0.1%).
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[1]
-
DPP-4 inhibitors at various concentrations.
-
-
Procedure:
-
The assay is performed in a 96-well plate.
-
For human DPP-4, recombinant enzyme is used. For murine DPP-4, 2% mouse plasma is used.[1]
-
The reaction mixture contains the enzyme source, HEPES buffer, BSA, and the DPP-4 inhibitor.
-
The reaction is initiated by adding the Gly-Pro-AMC substrate (5 µmol/L).[1]
-
The plate is incubated at 37°C for 5 minutes.[1]
-
The fluorescence of the released 7-amino-4-methylcoumarin (AMC) is measured at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[1]
-
-
Data Analysis:
-
The IC50 value is calculated from the dose-response curve of percentage inhibition versus inhibitor concentration.
-
2. Ex Vivo Assay (Plasma from Treated Mice):
-
Sample Collection:
-
Procedure:
-
Data Analysis:
-
The percentage of DPP-4 inhibition is calculated by comparing the fluorescence in samples from inhibitor-treated mice to that of vehicle-treated mice.
-
Figure 2: Workflow for DPP-4 Activity Assays.
Signaling Pathway of DPP-4 Inhibition
DPP-4 inhibitors exert their glucose-lowering effects by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] This leads to an increase in the active forms of these hormones, which in turn enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon secretion from α-cells.[2][3]
The binding of active GLP-1 to its receptor (GLP-1R) on pancreatic β-cells initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5][6] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac).[5] This cascade ultimately results in the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and potentiation of glucose-stimulated insulin secretion.[4] Furthermore, GLP-1R signaling promotes β-cell proliferation and survival.[5][6]
Figure 3: Signaling pathway of DPP-4 inhibition in pancreatic β-cells.
References
- 1. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]
Comparative analysis of weight neutrality between Fotagliptin and other gliptins
A comprehensive review for researchers and drug development professionals.
The class of dipeptidyl peptidase-4 (DPP-4) inhibitors, commonly known as gliptins, has become a cornerstone in the management of type 2 diabetes mellitus. A key characteristic attributed to this class is its general weight-neutral effect, a significant advantage over some other antidiabetic agents that are associated with weight gain. This guide provides a comparative analysis of the weight neutrality of a newer entrant, Fotagliptin, against other established gliptins, supported by experimental data from clinical trials.
Mechanism of Action and Weight Neutrality
DPP-4 inhibitors exert their glycemic control by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion. The weight-neutral effect of gliptins is largely attributed to their mechanism of action, which does not typically induce hypoglycemia. This avoids the "defensive eating" that can occur with therapies that carry a higher risk of low blood sugar, a behavior that often contributes to weight gain.[1]
Quantitative Analysis of Weight Change
The following table summarizes the mean change in body weight observed in various clinical trials for this compound and other commonly prescribed gliptins. The data is presented for both monotherapy and add-on therapy settings to provide a comprehensive overview.
| Drug | Therapy Setting | Mean Change in Body Weight (kg) | Trial Duration |
| This compound | Monotherapy | Mild, not clinically significant change | 24 weeks |
| Add-on to Metformin | Similar incidence of adverse events to placebo | 24 weeks | |
| Sitagliptin | Monotherapy | -0.99 | > 6 months |
| Add-on to Metformin | -1.09 | > 6 months | |
| Vildagliptin | Monotherapy | -0.72 (pooled analysis) | 24 weeks |
| Add-on to Metformin | -1.8 | 24 weeks | |
| Saxagliptin | Add-on to Metformin | -1.8 | 24 weeks |
| Linagliptin | Monotherapy | -0.2 | 52 weeks |
| Add-on to Metformin & Pioglitazone | No meaningful change | 24 weeks | |
| Alogliptin | Add-on to Metformin | -0.7 | 26 weeks |
| Add-on to Sulfonylurea | +0.6 to +0.68 | 26 weeks |
Experimental Protocols
The data presented in this guide are derived from randomized, double-blind, placebo-controlled clinical trials, which represent the gold standard for clinical evidence. Below is a generalized overview of the methodologies employed in these studies to assess weight neutrality.
Study Design:
-
Randomization: Patients are randomly assigned to receive the investigational drug (e.g., this compound), a placebo, or an active comparator.
-
Blinding: Both the patients and the investigators are unaware of the treatment assignment to prevent bias.
-
Control: A placebo or an active comparator is used to provide a baseline for assessing the effects of the investigational drug.
Patient Population:
-
Inclusion Criteria: Typically include adults with type 2 diabetes who have inadequate glycemic control (defined by a specific HbA1c range, e.g., 7.0-10.0%) despite diet and exercise, or with a stable dose of metformin.
-
Exclusion Criteria: Often include patients with type 1 diabetes, a history of pancreatitis, significant renal or hepatic impairment, and those taking other glucose-lowering agents that are not part of the study protocol.
Weight Assessment Methodology:
-
Body weight is typically measured at baseline and at specified intervals throughout the trial (e.g., at weeks 12, 24, and 52).
-
To ensure consistency, measurements are ideally taken in the morning, before breakfast, with the patient wearing light clothing and without shoes, using a calibrated scale.
-
The primary endpoint for weight assessment is the mean change in body weight from baseline to the end of the treatment period.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of DPP-4 inhibitors and a typical workflow for a clinical trial assessing their effects.
Caption: Mechanism of action of DPP-4 inhibitors like this compound.
Caption: Typical workflow of a clinical trial assessing weight neutrality.
Conclusion
The available clinical trial data indicates that this compound aligns with the established weight-neutral profile of the DPP-4 inhibitor class. While most gliptins are associated with either no significant change or a modest decrease in body weight, this compound has demonstrated a safety profile that does not include an increased risk of weight gain when compared to placebo or other active comparators like alogliptin. For researchers and drug development professionals, this positions this compound as a viable candidate within the gliptin class, offering glycemic control without the adverse effect of weight gain. Further long-term, head-to-head comparative trials will be beneficial to delineate any subtle differences in the weight profiles among the various DPP-4 inhibitors.
References
Evaluating the Cardiovascular Safety of Fotagliptin in the Context of Established DPP-4 Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The class of dipeptidyl peptidase-4 (DPP-4) inhibitors has become a cornerstone in the management of type 2 diabetes mellitus. While their efficacy in glycemic control is well-established, their cardiovascular safety profiles have been the subject of extensive investigation, leading to large-scale cardiovascular outcome trials (CVOTs) for several agents in this class. This guide provides a comparative evaluation of the cardiovascular safety of a newer entrant, Fotagliptin, relative to other widely used DPP-4 inhibitors, supported by available clinical trial data and detailed experimental protocols.
Executive Summary
This compound, a novel DPP-4 inhibitor, has demonstrated efficacy in glycemic control in a recent phase 3 clinical trial. However, a dedicated cardiovascular outcome trial for this compound has not been conducted, limiting a direct and robust comparison of its cardiovascular safety with other established DPP-4 inhibitors. The available phase 3 data for this compound reports a low incidence of hypoglycemia and no drug-related serious adverse events, but does not provide specific data on major adverse cardiovascular events (MACE), hospitalization for heart failure (hHF), or cardiovascular death.
In contrast, extensive CVOT data are available for other DPP-4 inhibitors, including Sitagliptin, Saxagliptin, Alogliptin, and Linagliptin. These trials have generally shown a neutral effect on the primary composite endpoint of MACE. However, a notable finding was the increased risk of hospitalization for heart failure observed with Saxagliptin, and to a lesser extent, a signal with Alogliptin, which has led to updated labeling and a class-wide consideration of this potential risk. Sitagliptin and Linagliptin have demonstrated a neutral effect on the risk of heart failure hospitalization.
This guide summarizes the available quantitative data, outlines the methodologies of key clinical trials, and provides visual representations of relevant pathways and experimental workflows to aid in the comparative assessment of these agents.
Quantitative Cardiovascular Safety Data
The following table summarizes the key cardiovascular outcomes from major clinical trials of prominent DPP-4 inhibitors. Data for this compound is limited to the general safety findings from its phase 3 trial, as a dedicated CVOT has not been reported.
| Drug | Clinical Trial | Primary Endpoint (MACE) | Hospitalization for Heart Failure (hHF) | Cardiovascular Death |
| This compound | Phase 3 (vs. Alogliptin/Placebo) | Not Reported | Not Reported | Not Reported |
| Sitagliptin | TECOS | HR 0.98 (95% CI, 0.88-1.09) | HR 1.00 (95% CI, 0.83-1.20) | HR 1.03 (95% CI, 0.89-1.19) |
| Saxagliptin | SAVOR-TIMI 53 | HR 1.00 (95% CI, 0.89-1.12)[1] | HR 1.27 (95% CI, 1.07-1.51)[2][3] | HR 1.03 (95% CI, 0.87-1.22) |
| Alogliptin | EXAMINE | HR 0.96 (95% CI, 0.85-1.09) | HR 1.07 (95% CI, 0.79-1.46)[1][2] | HR 0.85 (95% CI, 0.66-1.10) |
| Linagliptin | CARMELINA | HR 1.02 (95% CI, 0.89-1.17) | HR 0.90 (95% CI, 0.74-1.08) | HR 0.96 (95% CI, 0.78-1.18) |
| Vildagliptin | Observational/Meta-analyses | Generally Neutral Effect | Generally Neutral Effect | Generally Neutral Effect |
Note: MACE is typically a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. Hazard Ratios (HR) and 95% Confidence Intervals (CI) are presented for the comparison of the DPP-4 inhibitor to placebo.
Experimental Protocols of Key Cardiovascular Outcome Trials
Detailed methodologies are crucial for interpreting and comparing the results of clinical trials. Below are summaries of the experimental protocols for the landmark CVOTs of major DPP-4 inhibitors.
TECOS (Trial Evaluating Cardiovascular Outcomes with Sitagliptin)
-
Objective: To evaluate the cardiovascular safety of sitagliptin in patients with type 2 diabetes and established cardiovascular disease.
-
Study Design: A randomized, double-blind, placebo-controlled, event-driven non-inferiority trial.
-
Patient Population: 14,671 patients with type 2 diabetes and a history of major coronary artery disease, ischemic cerebrovascular disease, or atherosclerotic peripheral arterial disease.
-
Intervention: Patients were randomized to receive sitagliptin or placebo, in addition to their existing diabetes therapy.
-
Primary Composite Outcome: The first occurrence of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina.
-
Secondary Composite Outcome: The first occurrence of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.
-
Follow-up: The median follow-up period was 3.0 years.
SAVOR-TIMI 53 (Saxagliptin Assessment of Vascular Outcomes Recorded in Patients with Diabetes Mellitus-Thrombolysis in Myocardial Infarction 53)
-
Objective: To determine the cardiovascular safety of saxagliptin in patients with type 2 diabetes who had a history of cardiovascular events or were at high risk for such events.
-
Study Design: A randomized, double-blind, placebo-controlled, event-driven trial.
-
Patient Population: 16,492 patients with type 2 diabetes and a history of cardiovascular disease or multiple cardiovascular risk factors.[1]
-
Intervention: Patients were assigned to receive saxagliptin or placebo.
-
Primary Composite Outcome: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke.[1]
-
Secondary Composite Outcome: A composite of the primary outcome, hospitalization for heart failure, coronary revascularization, or unstable angina.
-
Follow-up: The median follow-up was 2.1 years.[1]
EXAMINE (Examination of Cardiovascular Outcomes with Alogliptin versus Standard of Care)
-
Objective: To evaluate the cardiovascular safety of alogliptin in patients with type 2 diabetes and a recent acute coronary syndrome.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: 5,380 patients with type 2 diabetes who had experienced a recent myocardial infarction or hospitalization for unstable angina.
-
Intervention: Patients were randomized to receive alogliptin or placebo.
-
Primary Composite Outcome: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.
-
Follow-up: The median follow-up was up to 40 months.
Signaling Pathways and Experimental Workflows
DPP-4 Inhibition and Potential Cardiovascular Effects
DPP-4 inhibitors exert their primary effect by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] Beyond their glucose-lowering effects, these pathways may have direct and indirect effects on the cardiovascular system.
Caption: DPP-4 Inhibition and Cardiovascular Signaling Pathways.
Typical Workflow of a Cardiovascular Outcome Trial (CVOT)
The design and execution of a CVOT for a new anti-diabetic medication follows a rigorous, multi-stage process to ensure robust and unbiased results.
Caption: Standard Workflow of a Cardiovascular Outcome Trial.
Conclusion
For researchers, scientists, and drug development professionals, the key takeaway is the necessity of a dedicated, well-designed cardiovascular outcome trial for this compound to definitively establish its place in the therapeutic landscape. Until such data are available, clinical decisions should be guided by the robust evidence from the CVOTs of other DPP-4 inhibitors, carefully weighing the individual patient's cardiovascular risk profile.
References
- 1. cnodes.ca [cnodes.ca]
- 2. Cardiovascular safety of dipeptidyl peptidase-4 inhibitors: recent evidence on heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular risk with DPP-4 inhibitors: latest evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Effects of DPP-4 Inhibitors, GLP-1RAs, and SGLT-2/1 Inhibitors on Heart Failure Outcomes in Diabetic Patients With and Without Heart Failure History: Insights From CVOTs and Drug Mechanism [frontiersin.org]
A comprehensive comparison of Fotagliptin with other leading Dipeptidyl Peptidase-4 (DPP-4) inhibitors, providing researchers, scientists, and drug development professionals with a detailed analysis of efficacy, safety, and mechanistic insights supported by clinical trial data.
Introduction
This compound is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor that has recently emerged as a promising therapeutic agent for the management of type 2 diabetes mellitus (T2DM).[1] Like other drugs in its class, this compound works by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This inhibition leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin secretion, suppress glucagon release, and ultimately improve glycemic control.[2][3] This guide provides a meta-analysis of available clinical trial data for this compound and compares its performance with established DPP-4 inhibitors, including Alogliptin, Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin.
Efficacy of this compound: A Review of Phase 3 Clinical Trials
Two key phase 3 clinical trials have evaluated the efficacy and safety of this compound: one as a monotherapy compared to Alogliptin and placebo (NCT05782192), and another as an add-on therapy to metformin compared to placebo (NCT05801627).[1][4]
This compound as Monotherapy
In a multicenter, randomized, double-blind, placebo-controlled phase 3 trial (NCT05782192), treatment-naive patients with T2DM were randomized to receive this compound, Alogliptin, or a placebo.[5] After 24 weeks of treatment, this compound demonstrated non-inferiority to Alogliptin and superiority to placebo in reducing HbA1c levels.[1][5]
Table 1: Efficacy of this compound Monotherapy at 24 Weeks (NCT05782192) [1][6]
| Parameter | This compound (n=230) | Alogliptin (n=113) | Placebo (n=115) |
| Mean Change in HbA1c from Baseline | -0.70% | -0.72% | -0.26% |
| Patients Achieving HbA1c < 7.0% | 37.0% | 35.5% | 15.5% |
This compound as Add-on Therapy to Metformin
A separate phase 3 randomized, double-blind, placebo-controlled study (NCT05801627) assessed the efficacy of this compound as an add-on therapy in patients with T2DM inadequately controlled with metformin alone.[4][7] The results at 24 weeks showed a statistically significant and clinically meaningful improvement in glycemic control with this compound compared to placebo.[4]
Table 2: Efficacy of this compound as Add-on to Metformin at 24 Weeks (NCT05801627) [4][8]
| Parameter | This compound + Metformin | Placebo + Metformin |
| LS Mean Change in HbA1c from Baseline | -0.81% | -0.28% |
| Patients Achieving HbA1c < 7.0% | 38.7% | 16.9% |
Comparative Analysis with Other DPP-4 Inhibitors
While direct head-to-head trials of this compound against all other major DPP-4 inhibitors are not yet available, a comparative analysis can be drawn from existing clinical trial data. The following tables summarize the efficacy and pharmacokinetic profiles of leading DPP-4 inhibitors.
Table 3: Comparative Efficacy of DPP-4 Inhibitors (Monotherapy) in Reducing HbA1c [9][10]
| Drug | Typical HbA1c Reduction (from baseline) |
| This compound | -0.70% |
| Alogliptin | -0.72% |
| Sitagliptin | ~ -0.5% to -1.0% |
| Vildagliptin | ~ -0.5% to -1.0% |
| Saxagliptin | ~ -0.5% to -1.0% |
| Linagliptin | ~ -0.5% to -1.0% |
Table 4: Comparative Pharmacokinetic Properties of DPP-4 Inhibitors [11][12]
| Parameter | This compound | Alogliptin | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin |
| Time to Max. Concentration (Tmax) | 1-2 hours[1] | 1-3 hours | 1-3 hours | 1-3 hours | 1-3 hours | 1-3 hours |
| Terminal Half-life (t½) | ~21 hours (implied from steady state data) | ~21 hours | ~12 hours | ~3 hours | ~2.5 hours | >100 hours |
| Primary Route of Elimination | Not specified | Renal | Renal | Metabolism/Renal | Metabolism/Renal | Enterohepatic |
Safety and Tolerability
Across the phase 3 trials, this compound was found to be safe and well-tolerated.[1][4] The overall incidence of adverse events was low and comparable to both active comparator (Alogliptin) and placebo.[1][4] Notably, the incidence of hypoglycemia was low in the this compound groups.[1][6] No drug-related serious adverse events were observed in the this compound arms of the trials.[1][6] Other DPP-4 inhibitors generally share a favorable safety profile with a low risk of hypoglycemia.[9] However, an increased risk of hospitalization for heart failure has been noted with saxagliptin in some studies.[13]
Mechanism of Action: The Incretin Pathway
DPP-4 inhibitors, including this compound, exert their glucose-lowering effects by enhancing the incretin system. The following diagram illustrates the signaling pathway.
Figure 1. Signaling pathway of DPP-4 inhibitors.
Experimental Protocols
The phase 3 clinical trials for this compound followed a robust, multicenter, randomized, double-blind, placebo-controlled design.
This compound Monotherapy Trial (NCT05782192) - Experimental Workflow
Figure 2. Workflow for the this compound monotherapy trial.
Key Methodologies:
-
Patient Population: Treatment-naive adults with type 2 diabetes.[5]
-
Intervention:
-
Primary Endpoint: Change in Hemoglobin A1c (HbA1c) from baseline to week 24.[5]
-
Secondary Endpoints: Percentage of patients achieving HbA1c targets, fasting plasma glucose, and safety assessments.
-
Statistical Analysis: Non-inferiority of this compound to Alogliptin and superiority of this compound to placebo were assessed.[1]
This compound Add-on to Metformin Trial (NCT05801627) - Experimental Workflow
Figure 3. Workflow for the this compound add-on to metformin trial.
Key Methodologies:
-
Patient Population: Adults with type 2 diabetes inadequately controlled on a stable dose of metformin (≥1500 mg/day).[7][8]
-
Intervention:
-
Primary Endpoint: Change in HbA1c from baseline to week 24.[7]
-
Secondary Endpoints: Percentage of patients achieving HbA1c targets, fasting plasma glucose, and safety assessments.
-
Statistical Analysis: Superiority of this compound plus metformin to placebo plus metformin was assessed.[4]
Conclusion
The available clinical trial data suggest that this compound is an effective and well-tolerated DPP-4 inhibitor for the treatment of type 2 diabetes. As a monotherapy, it demonstrates non-inferiority to Alogliptin and superiority to placebo in glycemic control.[1] When used as an add-on therapy to metformin, this compound provides significant improvements in HbA1c levels compared to placebo.[4] Its pharmacokinetic profile appears comparable to other once-daily DPP-4 inhibitors. The low incidence of hypoglycemia and other adverse events positions this compound as a valuable addition to the therapeutic armamentarium for T2DM. Further head-to-head comparative trials with other widely used DPP-4 inhibitors will be beneficial to more definitively establish its relative positioning in the clinical setting.
References
- 1. This compound monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 4. This compound add-on therapy to metformin in patients with uncontrolled type 2 diabetes: A randomised, multicentre, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound add‐on therapy to metformin in patients with uncontrolled type 2 diabetes: A randomised, multicentre, double‐blind, placebo‐controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Efficacy and short-term side effects of sitagliptin, vildagliptin and saxagliptin in Chinese diabetes: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. View of Series: Cardiovascular outcome trials for diabetes drugs Saxagliptin and SAVOR-TIMI 53 | British Journal of Diabetes [bjd-abcd.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Fotagliptin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the safe handling, storage, and disposal of Fotagliptin in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, the following recommendations are based on best practices for handling solid, non-volatile pharmaceutical compounds. It is imperative to supplement this guidance with a substance-specific risk assessment and to consult your institution's safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, particularly in powder form, appropriate personal protective equipment is essential to minimize exposure. The following table summarizes recommended PPE for various laboratory tasks involving this compound.
| Task | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat- Respiratory protection (e.g., N95-rated respirator) if handling large quantities or if there is a risk of aerosolization. |
| Solution Preparation | - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat |
| General Laboratory Use (in solution) | - Nitrile gloves- Safety glasses- Laboratory coat |
| Spill Cleanup | - Chemical-resistant gloves (e.g., nitrile)- Safety goggles or face shield- Laboratory coat or disposable gown- Respiratory protection (if dealing with a large spill of powder) |
| Waste Disposal | - Nitrile gloves- Safety glasses- Laboratory coat |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: When weighing or handling powdered this compound, it is recommended to work in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
General Hygiene: Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of down the drain or in regular trash.
-
Contaminated labware (e.g., pipette tips, tubes) should be disposed of as chemical waste.
Spill Cleanup Protocol
In the event of a this compound spill, follow these procedural steps to ensure safety and proper cleanup.
Step-by-Step Spill Cleanup Guidance:
-
Evacuate and Alert: Immediately clear the area of the spill and inform your supervisor and any nearby personnel.
-
Assess the Situation: Determine the nature and extent of the spill. If the spill is large or you are unsure how to proceed, contact your institution's environmental health and safety department.
-
Don PPE: Before beginning cleanup, put on the appropriate personal protective equipment as outlined in the table above.
-
Contain and Clean:
-
For solid spills: Gently cover the powder with damp paper towels to avoid creating dust. Carefully scoop the material into a designated chemical waste container.
-
For liquid spills: Contain the spill with absorbent pads or granules. Once absorbed, scoop the material into a chemical waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., 70% ethanol or as recommended by your safety officer), followed by soap and water.
-
Dispose of Waste: All contaminated materials, including gloves, absorbent pads, and paper towels, must be placed in a sealed bag and disposed of as chemical waste.
-
Final Steps: Remove and dispose of your PPE as contaminated waste. Thoroughly wash your hands with soap and water. Report the incident according to your institution's protocol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
